CQ211
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C26H22F3N7O2 |
|---|---|
分子量 |
521.5 g/mol |
IUPAC 名称 |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-triazolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C26H22F3N7O2/c1-38-22-7-3-16(14-31-22)15-2-5-20-18(12-15)24-23(25(37)32-20)33-34-36(24)17-4-6-21(19(13-17)26(27,28)29)35-10-8-30-9-11-35/h2-7,12-14,30H,8-11H2,1H3,(H,32,37) |
InChI 键 |
RGHLRMNPUGUZEY-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=N4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Molecular Siege: A Technical Guide to the RIOK2 Inhibitor CQ211
For Researchers, Scientists, and Drug Development Professionals
Abstract
Right Open Reading Frame Kinase 2 (RIOK2), an atypical kinase, has emerged as a critical regulator of ribosome biogenesis and cell cycle progression, making it a compelling target in oncology.[1][2][3] This technical guide provides an in-depth analysis of CQ211, a highly potent and selective inhibitor of RIOK2.[1][2][3] We will dissect its mechanism of action, present key quantitative data, detail experimental methodologies, and visualize the intricate signaling pathways involved. This document serves as a comprehensive resource for researchers aiming to understand and leverage the therapeutic potential of RIOK2 inhibition.
Core Mechanism of Action: Competitive ATP Inhibition
This compound exerts its inhibitory effect through direct, high-affinity binding to the ATP-binding pocket of RIOK2.[1] This competitive inhibition prevents the binding of ATP, thereby blocking the kinase's essential ATPase activity.[4][5] The crystal structure of the RIOK2-CQ211 complex has provided molecular insights into this interaction, revealing extensive hydrophobic interactions that underpin its potency and selectivity.[1] By abrogating the enzymatic function of RIOK2, this compound disrupts the late stages of 40S ribosomal subunit maturation, a process critical for protein synthesis.[1][4] This disruption of ribosome biogenesis triggers a cascade of downstream cellular events, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1][4]
Quantitative Data Summary
The following tables summarize the key quantitative metrics that define the potency and efficacy of this compound.
Table 1: In Vitro Binding Affinity and Enzymatic Inhibition
| Parameter | Value | Description |
| Kd | 6.1 nM | Dissociation constant, indicating the binding affinity of this compound to RIOK2. A lower value signifies stronger binding.[1][2][3][5][6][7][8] |
| IC50 (ATPase) | 0.139 ± 0.046 µM | The concentration of this compound required to inhibit 50% of the recombinant RIOK2 ATPase activity.[5] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line | IC50 (µM) | Cancer Type |
| MKN-1 | 0.61 ± 0.18 | Gastric Adenocarcinoma |
| HT-29 | 0.38 ± 0.01 | Colorectal Adenocarcinoma[5] |
Table 3: In Vivo Efficacy
| Animal Model | Dosage | Administration | Outcome |
| MKN-1 Xenograft | 25 mg/kg | Intraperitoneal (daily for 18 days) | 30.9% Tumor Growth Inhibition (TGI)[7] |
Signaling Pathways Modulated by this compound
RIOK2 is situated at a critical nexus of cellular signaling, particularly pathways governing cell growth and proliferation. Inhibition of RIOK2 by this compound leads to significant perturbations in these networks.
The RIOK2-Mediated Ribosome Biogenesis Pathway
RIOK2 plays a pivotal role in the final maturation steps of the 40S ribosomal subunit in the cytoplasm. Its ATPase activity is essential for the release of assembly factors, allowing for the formation of a translationally competent ribosome.
Caption: RIOK2's role in the final cytoplasmic maturation of the 40S ribosomal subunit.
Downstream Effects on mTOR and Akt Signaling
Inhibition of RIOK2 and subsequent disruption of ribosome biogenesis can induce ribosomal stress. This stress can, in turn, impact the mTOR and Akt signaling pathways, which are central regulators of cell growth, proliferation, and survival. Overexpression of RIOK2 has been shown to upregulate Akt signaling.[1] Conversely, inhibition of RIOK2 leads to decreased phosphorylation of mTOR.[5][7]
Caption: Interplay between RIOK2 inhibition, ribosomal stress, and the Akt/mTOR pathway.
Connection to the MAPK Signaling Pathway
Recent studies have identified RIOK2 as a target of the MAPK-activated kinase RSK, suggesting a direct link between the MAPK signaling pathway and ribosome biogenesis.[9] The MAPK pathway is a key regulator of cell proliferation and survival. The phosphorylation of RIOK2 by RSK may fine-tune its activity during pre-40S particle maturation.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
What is the function of RIOK2 in cancer cells
An In-Depth Technical Guide on the Function of RIOK2 in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RIOK2 (Right Open Reading Frame Kinase 2) is an evolutionarily conserved atypical protein kinase that plays a critical, multifaceted role in fundamental cellular processes, most notably ribosome biogenesis. Emerging evidence has firmly implicated RIOK2 as a significant contributor to the pathogenesis of numerous cancers. Its overexpression is a common feature across a wide spectrum of malignancies and is frequently associated with poor prognosis, tumor progression, and metastasis.[1][2] RIOK2 exerts its oncogenic functions by modulating key signaling pathways that govern cell growth, proliferation, survival, and protein synthesis. This guide provides a comprehensive technical overview of RIOK2's function in cancer cells, detailing its molecular mechanisms, associated signaling networks, and its potential as a therapeutic target.
Core Function: A Key Player in Ribosome Biogenesis
RIOK2 is fundamentally an ATPase that is essential for the maturation of the 40S ribosomal subunit.[3] Ribosomes are the cellular machinery responsible for protein synthesis, a process that is significantly upregulated in rapidly dividing cancer cells to support their high metabolic and proliferative demands.[4]
The primary function of RIOK2 involves the final cytoplasmic maturation steps of the pre-40S ribosomal complex.[3][5] Depletion or inhibition of RIOK2 prevents the processing of the 18S-E pre-rRNA, a crucial step for the production of functional 40S subunits.[6] This disruption of ribosome assembly leads to "ribosomal stress," which can trigger downstream anti-proliferative and apoptotic responses.[4]
The Role of RIOK2 in Cancer Pathogenesis
Pan-cancer analyses reveal that RIOK2 is highly expressed in a multitude of cancer types, including glioblastoma, non-small cell lung cancer (NSCLC), prostate cancer, acute myeloid leukemia (AML), and various squamous cell carcinomas.[1][2] This overexpression is not merely a correlative finding; functional studies have demonstrated that RIOK2 actively drives key aspects of malignancy.
Promotion of Cell Proliferation and Survival
A primary oncogenic function of RIOK2 is its potent stimulation of cell proliferation and survival. Inhibition or knockdown of RIOK2 consistently leads to decreased cell growth and viability across numerous cancer cell lines.[3][4] This effect is mediated through several interconnected mechanisms:
-
Enhanced Protein Synthesis: By facilitating ribosome biogenesis, RIOK2 supports the elevated rates of protein synthesis required for rapid cell division.[4][7]
-
Activation of Pro-Survival Signaling: RIOK2 is a key component of signaling pathways that actively promote cell survival and block apoptosis, most notably the PI3K/Akt/mTOR pathway.[4][8][9]
Regulation of Cell Cycle Progression
RIOK2 influences the cell cycle, with its inhibition leading to cell cycle arrest, primarily at the G0/G1 phase.[8][10] In glioblastoma, the RIOK2 inhibitor NSC139021 was found to induce this arrest by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling axis.[10] This indicates that RIOK2 helps cancer cells bypass critical checkpoints to enable continuous proliferation.
Enhancement of Cell Migration and Invasion
Elevated RIOK2 expression is linked to increased metastatic potential.[1][2] Mechanistically, RIOK2 promotes cancer cell migration and invasion, in part by inducing an epithelial-mesenchymal transition (EMT).[8][11] In glioma cells, silencing RIOK2 expression leads to a down-regulation of mesenchymal markers like N-cadherin and Twist1, as well as matrix metalloproteinases (MMPs) that are critical for tissue invasion.[11]
RIOK2-Modulated Signaling Pathways
RIOK2 does not function in isolation but is integrated into a complex network of oncogenic signaling.
The PI3K/Akt/mTOR Pathway
A critical nexus for RIOK2 signaling is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival. In glioblastoma, RIOK2 forms a complex with RIOK1 and components of mTOR Complex 2 (mTORC2), leading to the stimulation of mTORC2 and subsequent phosphorylation and activation of Akt.[4][9] Loss of RIOK2 diminishes Akt signaling, which in turn can induce p53-dependent apoptosis and cell cycle arrest.[4][8]
Cell Cycle Regulation via Skp2/p27
Inhibition of RIOK2 can trigger G0/G1 cell cycle arrest through the Skp2-p27/p21 pathway.[10] Skp2 is an F-box protein that targets the cell cycle inhibitors p27 and p21 for degradation. The RIOK2 inhibitor NSC139021 was shown to downregulate Skp2, leading to the accumulation of p27 and p21.[10] These inhibitors then suppress the activity of the Cyclin E/CDK2 complex, blocking the transition from G1 to S phase.[10]
Data Presentation: Quantitative Analysis of RIOK2 Function
The following tables summarize key quantitative data from studies on RIOK2, highlighting its prognostic value and the effects of its inhibition.
Table 1: RIOK2 Expression and Prognostic Significance in Various Cancers
| Cancer Type | Finding | Prognostic Implication | Reference |
|---|---|---|---|
| Tongue Squamous Cell Carcinoma (TSCC) | High RIOK2 expression is an independent prognostic factor. | Hazard Ratio (HR) for poor overall survival: 3.53 (95% CI: 1.19–10.91) | [4] |
| Pan-Cancer (TCGA) | RIOK2 mRNA is highly expressed in most cancer types compared to normal tissue. | High expression associated with poor overall survival in BLCA, ESCA, HNSC, KIRP, LIHC, and THCA. | [1][2] |
| Pan-Cancer (TCGA) | RIOK2 expression positively correlates with nodal metastasis status. | Significant positive correlation in Adrenocortical carcinoma, Breast invasive carcinoma (BRCA), and others. | [1][12] |
| Glioblastoma (GBM) | RIOK2 is overexpressed in GBM tumor cells relative to normal brain cells. | Associated with tumor cell proliferation and survival. | [8][13] |
| Non-Small Cell Lung Cancer (NSCLC) | High RIOK2 expression is linked to decreased overall survival. | Associated with poor clinical outcomes, clinical stage, and lymph node metastasis. |[3][4] |
Table 2: Effects of RIOK2 Inhibition/Knockdown on Cancer Cell Lines
| Cell Line(s) | Cancer Type | Method of Inhibition | Key Quantitative Effect | Reference |
|---|---|---|---|---|
| HSC-2, KOSC-2 | Oral Squamous Cell Carcinoma | siRNA knockdown | Statistically significant decrease in cell growth (ATP-based assay). | [4] |
| U118MG, LN-18, GL261 | Glioblastoma | NSC139021 (5-15 µM) | Dose- and time-dependent inhibition of cell proliferation (CCK-8 assay). | [10] |
| U251, U118 | Glioma | siRNA knockdown & miR-4744 overexpression | Significant decrease in the number of invading cells (Transwell assay). | [11] |
| MLL-AF9 (MA9) | Acute Myeloid Leukemia | CRISPR-Cas9 knockout | Loss of RIOK2 leads to apoptosis. | [3] |
| Multiple PC lines | Prostate Cancer | kiRIOK2 (lead inhibitor) | Inhibition of cell proliferation, protein synthesis, and invasion in the µM range. |[14] |
Therapeutic Targeting of RIOK2
Given its critical role in ribosome biogenesis and its activation of oncogenic signaling, RIOK2 represents a promising therapeutic target.[4][15] The dependency of cancer cells on high rates of protein synthesis makes them particularly vulnerable to inhibitors of ribosome maturation. Pharmacological inhibition of RIOK2's ATPase activity has been shown to decrease protein synthesis, induce apoptosis in leukemic cells, and reduce tumor growth in vivo in prostate cancer and AML models.[3][7][10]
Small molecule inhibitors, such as NSC139021 and ERGi-USU, have demonstrated anti-tumor effects, validating RIOK2 as a druggable target.[1][10] The development of more potent and selective RIOK2 inhibitors is an active area of research.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the accurate study of RIOK2 function. Below are protocols for key experiments cited in the literature.
siRNA-mediated Knockdown of RIOK2
-
Objective: To transiently reduce the expression of RIOK2 protein to study loss-of-function effects.
-
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HGC-27, AGS, HSC-2) in 6-well plates or 96-well plates to achieve 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute RIOK2-specific siRNAs and a non-targeting negative control (NC) siRNA separately in serum-free medium (e.g., Opti-MEM). In parallel, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 24 to 72 hours at 37°C in a CO2 incubator.
-
Validation: Harvest cells after the incubation period to validate knockdown efficiency via Western Blot or qRT-PCR and proceed with downstream functional assays.[4][17]
-
Cell Viability/Proliferation Assay (CCK-8)
-
Objective: To quantify cell viability and proliferation rates following RIOK2 inhibition.
-
Methodology:
-
Seeding: Seed cells (2,000-5,000 cells/well) in a 96-well plate.
-
Treatment: After 24 hours, transfect with siRNA or treat with a small molecule inhibitor (e.g., NSC139021) at various concentrations. Include appropriate controls (negative control siRNA, DMSO).
-
Incubation: Culture cells for specified time points (e.g., 24, 48, 72 hours).
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.[10][17]
-
Western Blot Analysis
-
Objective: To detect the protein levels of RIOK2 and key components of related signaling pathways.
-
Methodology:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-RIOK2, anti-p-Akt, anti-Akt, anti-p27, anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.[4][17]
-
Colony Formation (Clonogenic) Assay
-
Objective: To assess the long-term proliferative capacity and survival of single cells after RIOK2 knockdown.
-
Methodology:
-
Transfection: Transfect cells with RIOK2 siRNA or a negative control as described above.
-
Seeding: After 48 hours, re-seed a low density of cells (e.g., 500-5000 cells) into 6-well plates.
-
Incubation: Incubate for 6-14 days, replacing the medium every 3 days, until visible colonies form.
-
Fixation and Staining: Wash colonies with PBS, fix with 4% formaldehyde for 10 minutes, and stain with 0.5-2% crystal violet for 30 minutes.
-
Analysis: Rinse with water, air dry the plates, and count the number of colonies (typically defined as >50 cells).[4][10]
-
Conclusion
RIOK2 is a pivotal enzyme in ribosome biogenesis whose role extends into the core machinery of cancer pathogenesis. Its overexpression drives proliferation, survival, and metastasis by supporting the anabolic needs of tumor cells and by directly activating key oncogenic pathways like PI3K/Akt/mTOR. The demonstrated dependence of various cancers on RIOK2 function, coupled with the development of specific inhibitors, establishes RIOK2 as a high-value target for novel cancer therapeutics. Further research into the precise regulatory mechanisms of RIOK2 and the development of clinical-grade inhibitors holds significant promise for the future of oncology drug development.
References
- 1. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 2. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. RIOK2 is negatively regulated by miR‐4744 and promotes glioma cell migration/invasion through epithelial‐mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Knockdown of RIPK2 Inhibits Proliferation and Migration, and Induces Apoptosis via the NF-κB Signaling Pathway in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling CQ211: A Potent and Selective RIOK2 Inhibitor for Cancer Therapy
A Technical Guide on the Discovery, Synthesis, and Mechanism of Action of a Novel Anticancer Agent
This whitepaper provides an in-depth technical overview of CQ211, a recently discovered, highly potent, and selective inhibitor of Right Open Reading Frame Kinase 2 (RIOK2). RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a promising therapeutic target in oncology.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the discovery, chemical synthesis, mechanism of action, and preclinical evaluation of this compound.
Discovery and Potency
This compound, with the chemical name 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H -[1][4][5]triazolo[4,5- c ]quinolin-4-one, was identified as a highly potent RIOK2 inhibitor with a binding affinity (Kd) of 6.1 nM.[1][4][5][6] Its discovery marks a significant advancement in the development of chemical probes to investigate RIOK2's biological functions and as a lead compound for novel cancer therapeutics.[1][4]
Quantitative Biological Data
The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity and Enzymatic Inhibition
| Parameter | Value | Reference |
| Binding Affinity (Kd) vs. RIOK2 | 6.1 nM | [4][5][6] |
| IC50 vs. RIOK2 ATPase Activity | 0.139 ± 0.046 μM | [7] |
Table 2: In Vitro Cellular Proliferation
| Cell Line | Cancer Type | IC50 (μM) | Reference |
| MKN-1 | Gastric Cancer | 0.61 ± 0.18 | [7] |
| HT-29 | Colon Cancer | 0.38 ± 0.01 | [7] |
Table 3: In Vivo Efficacy in MKN-1 Xenograft Model
| Parameter | Value | Reference |
| Dosage | 25 mg/kg (intraperitoneal) | [6] |
| Treatment Duration | 18 consecutive days | [6] |
| Tumor Growth Inhibition (TGI) | 30.9% | [6] |
Table 4: Pharmacokinetic Properties
| Parameter | Value | Reference |
| Oral Bioavailability | 3.06% | [7] |
| Cmax (oral) | 13 ± 5 ng/mL | [7] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by directly inhibiting the kinase activity of RIOK2.[1] RIOK2 is crucial for the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[1][3] By inhibiting RIOK2, this compound disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.[1] Furthermore, studies have shown that this compound can suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation, in cancer cells.[6][7]
Figure 1: Simplified signaling pathway of RIOK2 and the inhibitory action of this compound.
Chemical Synthesis
The synthesis of this compound involves a multi-step process. A key reaction is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry reaction, to form the triazole ring.[1] The general synthetic approach is outlined below.
Figure 2: General workflow for the chemical synthesis of this compound.
Detailed Experimental Protocols
General Chemistry Methods: All reagents and solvents are typically used as received from commercial suppliers without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light. Column chromatography for purification is performed using silica gel. Nuclear magnetic resonance (NMR) spectra are recorded on 400 or 500 MHz spectrometers. Mass spectra are obtained using a high-resolution mass spectrometer.
Synthesis of Key Intermediates: The synthesis of the core tricyclic structure of this compound and its precursors has been described.[8] The synthesis generally begins with commercially available starting materials, which are modified through a series of reactions to introduce the necessary functional groups for the key cycloaddition and coupling steps.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A mixture of the azide intermediate, the alkyne intermediate, a copper(I) catalyst (e.g., CuI), and a base (e.g., DIPEA) in a suitable solvent (e.g., THF) is stirred at room temperature until the reaction is complete as monitored by TLC.[1] The product is then isolated and purified.
Suzuki Coupling: The triazole-containing intermediate is coupled with a boronic acid or ester derivative in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., K2CO3), and a suitable solvent system (e.g., dioxane/water). The reaction mixture is heated until completion, followed by workup and purification to yield the final product, this compound.
In Vitro Kinase Assay (RIOK2 ATPase Activity): The inhibitory effect of this compound on the ATPase activity of recombinant RIOK2 can be measured using a commercially available ADP-Glo™ Kinase Assay kit. The assay measures the amount of ADP produced during the kinase reaction. The reaction is typically carried out in a buffer containing RIOK2 enzyme, ATP, and varying concentrations of this compound. The luminescence signal, which is proportional to the ADP concentration, is measured using a plate reader. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assay: Cancer cell lines (e.g., MKN-1, HT-29) are seeded in 96-well plates and allowed to attach overnight. The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells. The IC50 values are determined by plotting cell viability against the logarithm of the drug concentration.
In Vivo Xenograft Model: Female BALB/c nude mice are subcutaneously inoculated with cancer cells (e.g., MKN-1). When the tumors reach a certain volume, the mice are randomized into vehicle control and treatment groups. This compound is administered intraperitoneally at a specified dose and schedule.[6] Tumor volume and body weight are measured regularly. At the end of the study, the tumors are excised and weighed to calculate the tumor growth inhibition.
Conclusion
This compound is a groundbreaking discovery in the field of oncology research, representing the most potent and selective RIOK2 inhibitor reported to date.[4] Its well-characterized mechanism of action, involving the disruption of ribosome biogenesis and inhibition of the mTOR pathway, provides a strong rationale for its further development. The detailed synthetic route and biological evaluation protocols provided in this guide offer a valuable resource for researchers aiming to explore the therapeutic potential of RIOK2 inhibition. While this compound itself has shown promising preclinical activity, its structure serves as an excellent scaffold for the design and synthesis of next-generation RIOK2 inhibitors with improved pharmacokinetic profiles and enhanced antitumor efficacy.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: RIOK2 as a Therapeutic Target in Oncology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
RIOK2 (Right Open Reading Frame Kinase 2) is an evolutionarily conserved atypical serine/threonine kinase that plays a critical role in the final maturation steps of the 40S ribosomal subunit.[1][2] Cancer cells, with their high demand for protein synthesis to sustain rapid proliferation, exhibit a unique dependency on efficient ribosome biogenesis.[2][3] Consequently, RIOK2 is frequently overexpressed across a wide range of malignancies, and its elevated expression is often correlated with poor prognosis, metastasis, and advanced tumor stages.[4][5][6] RIOK2 integrates with key oncogenic signaling pathways, including EGFR and PI3K/Akt/mTOR, to drive cell growth, proliferation, and survival.[7][8] Preclinical studies involving both genetic silencing and pharmacological inhibition have validated RIOK2 as a promising therapeutic target. Its inhibition leads to decreased protein synthesis, cell cycle arrest, and apoptosis in cancer cells, often with a greater dependency observed in tumor cells compared to normal cells.[2][9] This document provides a comprehensive technical guide on the function of RIOK2 in oncology, summarizes key quantitative data, details relevant experimental protocols, and outlines the signaling pathways central to its operation.
Introduction: RIOK2, an Atypical Kinase
The RIO (Right Open Reading Frame) kinase family, which includes RIOK1, RIOK2, and RIOK3, are considered atypical protein kinases.[4] They possess a kinase domain but lack traditional substrate-binding motifs, functioning primarily as ATPases to regulate cellular processes.[2][6] RIOK2 is indispensable for ribosome biogenesis, specifically for the cytoplasmic maturation of the pre-40S ribosomal subunit and the processing of 18S pre-rRNA.[10][11] This function is crucial for ensuring a sufficient supply of ribosomes to meet the heightened translational demands of rapidly dividing cancer cells.[2][12]
RIOK2's Role in Carcinogenesis
Overexpression and Prognostic Significance
Pan-cancer analyses reveal that RIOK2 is highly expressed in the majority of tumor types when compared to normal tissues.[4][5] This overexpression is not merely a biomarker but is functionally implicated in tumor progression. Elevated RIOK2 expression has been significantly associated with poorer overall survival in several cancers, including tongue squamous cell carcinoma (TSCC), non-small cell lung cancer (NSCLC), glioblastoma, and others.[1][2][4] In TSCC, for instance, RIOK2 was identified as an independent prognostic factor.[1][3] Furthermore, its expression level often correlates with advanced clinical stage, lymph node metastasis, and poor histological differentiation.[1][4][13]
Core Function: Driving Protein Synthesis for Tumor Growth
The primary mechanism by which RIOK2 promotes tumorigenesis is through its fundamental role in ribosome biogenesis.[2] Cancer cells require hyperactivated protein synthesis to support their rapid growth and division.[1][3] By facilitating the maturation of the 40S ribosomal subunit, RIOK2 ensures the translational machinery can meet this demand.[1] Inhibition of RIOK2 via siRNA has been shown to decrease the expression of the S6 ribosomal protein, a component of the 40S subunit, and significantly reduce global protein synthesis in cancer cell lines.[1] This dependency creates a therapeutic window, as cancer cells are often more sensitive to disruptions in ribosome biogenesis than their normal counterparts.[2][9]
Key Signaling Pathways
RIOK2 does not function in isolation; it is deeply integrated with major oncogenic signaling networks that are frequently dysregulated in cancer.
-
EGFR and PI3K/Akt/mTOR Signaling: In glioblastoma (GBM), RIOK2 is a critical downstream effector of the EGFR and PI3K/Akt pathways.[7][14] Oncogenic signaling from mutated EGFR or loss of PTEN induces RIOK2 overexpression.[7] RIOK2, in turn, can form a complex with RIOK1 and mTOR to enhance Akt signaling, creating a feed-forward loop that sustains tumor cell proliferation and survival.[1][7] Inhibition of RIOK2 diminishes Akt signaling and induces apoptosis in GBM cells.[7]
-
MYC Regulation: In GBM models, RIOK2 forms a complex with the RNA-binding protein IMP3. This RIOK2-IMP3 pathway is necessary for tumorigenesis and acts by modulating the levels of MYC, a potent oncogene, at the mRNA and protein level.[8]
-
p53-Dependent Ribosomal Stress: The loss of RIOK1 or RIOK2 can induce the p53-dependent ribosomal stress checkpoint via ribosomal protein RpL11.[7] However, the anti-leukemic effects of RIOK2 inhibition have also been observed in p53-mutant AML cells, suggesting that its therapeutic potential is not limited to p53 wild-type cancers.[2]
RIOK2 as a Therapeutic Target
Genetic Validation: Knockdown/Knockout Studies
The essentiality of RIOK2 for cancer cell survival has been robustly demonstrated through genetic approaches. Kinome-wide CRISPR-Cas9 screens in acute myeloid leukemia (AML) identified RIOK2 as a potential dependency target.[2][12] Subsequent knockdown of RIOK2 using siRNA or shRNA in various cancer cell lines, including oral squamous cell carcinoma, glioblastoma, and NSCLC, consistently results in:
-
Induction of cell cycle arrest and apoptosis.[1]
Importantly, the loss of RIOK2 has a more dramatic growth-reducing effect on neoplastic cells than on normal cells, highlighting a potential therapeutic index.[2]
Pharmacological Inhibition
The development of small molecule inhibitors provides direct proof-of-concept for targeting RIOK2. Several compounds have been identified that bind to RIOK2 and disrupt its function.
-
NSC139021 (1-[2-thiazolylazo]-2-naphthol): This compound was identified as a RIOK2 inhibitor that induces ribosomal stress and inhibits the growth of ERG-positive prostate cancer cells.[16] However, subsequent studies in glioblastoma suggest its anti-tumor effects in that context may be independent of RIOK2, indicating potential off-target activity or context-dependent mechanisms.[16][17]
-
ERGi-USU: A high-affinity RIOK2 inhibitor that directly binds RIOK2, induces a ribosomal stress signature, and results in growth inhibition of prostate cancer xenografts.[4]
-
CQ211: A highly potent and selective RIOK2 inhibitor (Kd = 6.1 nM) that demonstrates significant anti-proliferative activity against multiple cancer cell lines and shows in vivo efficacy in mouse xenograft models.[6][18]
Pharmacological inhibition of RIOK2 in AML models led to decreased protein synthesis and apoptosis, mirroring the effects of genetic deletion.[2][12] In vivo studies using a RIOK2 inhibitor in prostate and AML cancer models have shown target engagement and a reduction in tumor growth, supporting its clinical potential.[2][19]
Quantitative Data Summary
Table 1: Prognostic Significance of RIOK2 Expression
| Cancer Type | Cohort Size (Patients) | Parameter | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
| Tongue Squamous Cell Carcinoma (TSCC) | 40 | Overall Survival (Multivariate) | 3.539 | 1.149–10.91 | 0.02772 | [1] |
| Tongue Squamous Cell Carcinoma (TSCC) | 40 | Overall Survival (Univariate) | 3.752 | 1.225–11.49 | 0.02063 | [1] |
| Pan-Cancer (TCGA) | - | Overall Survival (Various Cancers) | See Source | See Source | < 0.05 (for specified cancers) | [4] |
Table 2: RIOK2 Expression in Various Cancers (Tumor vs. Normal)
| Cancer Type | Database/Method | Expression Change | Significance | Citation |
| Pan-Cancer (31 types) | TCGA, GTEx | Elevated mRNA in most cancer types | p < 0.05 | [4][5] |
| Breast Cancer, LUAD, UCEC, KIRC | CPTAC | Significantly elevated protein levels | p < 0.05 | [5] |
| Glioblastoma, NSCLC | - | Overexpressed | - | [1][4][18] |
Table 3: Efficacy of Small Molecule Inhibitors Targeting RIOK2
| Compound | Assay Type | Target/Cell Line | Potency (IC₅₀ / K_d) | Citation |
| This compound | Binding Assay | RIOK2 | K_d = 6.1 nM | [6][18] |
| Compound 1 (Naphthyl–pyridine–amide) | Binding Assay | RIOK2 | K_d = 160 nM | [15] |
| Compound 1 (Naphthyl–pyridine–amide) | NanoBRET | RIOK2 (HEK293) | IC₅₀ = 14.6 µM | [15] |
| CTx-0294885 | NanoBRET | RIOK2 (HEK293) | IC₅₀ = 691.3 nM | [20] |
| RIOK2i (NSC139021) | Proliferation Assay | PC3, VCaP (Prostate Cancer) | µM range | [19] |
| RIOK2i (NSC139021) | Proliferation Assay | AML Cell Lines | Efficient inhibition | [2] |
Key Experimental Protocols
Protocol 1: RIOK2 Knockdown using siRNA
-
Objective: To transiently silence RIOK2 expression to study loss-of-function phenotypes.
-
Methodology (based on[1][21]):
-
Cell Seeding: Plate cancer cell lines (e.g., HSC-2, KOSC-2, U118MG) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Reagent Preparation: Dilute a validated RIOK2-targeting siRNA (and a non-targeting negative control siRNA) and a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) separately in serum-free medium (e.g., Opti-MEM).
-
Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow for complex formation.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells.
-
Incubation: Incubate the cells for 48-72 hours post-transfection.
-
Validation: Harvest a subset of cells to validate RIOK2 knockdown efficiency via Western Blot or qRT-PCR.
-
Phenotypic Assays: Use the remaining cells for downstream functional assays (e.g., cell viability, protein synthesis).
-
Protocol 2: Cell Viability Assessment (CellTiter-Glo®)
-
Objective: To quantify cell viability by measuring ATP levels, an indicator of metabolically active cells.
-
Methodology (based on[21]):
-
Cell Seeding: Following RIOK2 knockdown (or drug treatment), seed cells into an opaque-walled 96-well plate at a density of 1,000 - 5,000 cells per well.
-
Incubation: Incubate plates for desired time points (e.g., 24, 48, 72, 96 hours).
-
Reagent Equilibration: Equilibrate the CellTiter-Glo® 2.0 reagent to room temperature.
-
Lysis: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer (e.g., GloMax® Discover System). Relative cell growth is calculated based on the signal intensity relative to a time-zero reading.
-
Protocol 3: Protein Synthesis Assay (O-Propargyl-Puromycin - OPP Labeling)
-
Objective: To measure the rate of global protein synthesis in live cells.
-
Methodology (based on[1][2][21]):
-
Cell Culture: Culture cells under experimental conditions (e.g., post-siRNA transfection or inhibitor treatment). Include a negative control (untreated) and a positive control for inhibition (e.g., 1 µg/mL cycloheximide for 30 minutes).
-
OPP Labeling: Add O-Propargyl-Puromycin (OPP), a puromycin analog, to the culture medium at a final concentration of 20-50 µM and incubate for 30-60 minutes. OPP will be incorporated into newly synthesized polypeptide chains.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde. Permeabilize the cells with a detergent-based buffer (e.g., 0.5% Triton™ X-100 in PBS).
-
Click-iT® Reaction: Prepare a reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor™ 488 azide). Add the cocktail to the cells and incubate in the dark for 30 minutes. The azide will covalently bind to the alkyne group of the incorporated OPP.
-
Analysis: Wash the cells. The fluorescence intensity, which is proportional to the amount of protein synthesis, can be quantified using flow cytometry or fluorescence microscopy.
-
Protocol 4: RIOK2 Target Engagement Assay (NanoBRET™)
-
Objective: To measure the binding affinity of a compound to RIOK2 within live cells.
-
Methodology (based on[15][20][22]):
-
Transfection: Co-transfect HEK293 cells with a vector expressing RIOK2 fused to NanoLuc® (NLuc) luciferase and a carrier DNA. Plate the transfected cells in a 384-well plate.
-
Tracer Addition: Pre-treat the cells with a cell-permeable fluorescent energy transfer tracer that is known to bind RIOK2.
-
Compound Treatment: Add the test compound (inhibitor) at various concentrations and incubate for 1-2 hours. The compound will compete with the tracer for binding to the RIOK2-NLuc fusion protein.
-
Substrate Addition: Add the NanoBRET™ substrate to the wells.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal on a multilabel reader. The BRET signal is generated when the fluorescent tracer is in close proximity to the NLuc tag.
-
Data Analysis: Displacement of the tracer by the test compound leads to a dose-dependent decrease in the BRET signal. Calculate IC₅₀ values from the resulting dose-response curve using a sigmoidal equation.
-
References
- 1. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 5. Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. grantome.com [grantome.com]
- 10. [PDF] RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. ashpublications.org [ashpublications.org]
- 13. researchgate.net [researchgate.net]
- 14. CSIG-16. UNDERSTANDING THE MECHANISM OF RIOK2 FUNCTION IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Towards a RIOK2 chemical probe: cellular potency improvement of a selective 2-(acylamino)pyridine series - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. reactionbiology.com [reactionbiology.com]
- 21. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma [mdpi.com]
- 22. cdr.lib.unc.edu [cdr.lib.unc.edu]
The Effect of CQ211 on Ribosome Biogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome biogenesis is a fundamental and highly regulated cellular process essential for protein synthesis and cell growth. In eukaryotic cells, this intricate process involves the coordinated transcription of ribosomal RNA (rRNA), processing of pre-rRNA, and assembly with ribosomal proteins to form the mature 40S and 60S ribosomal subunits. Due to the high demand for protein synthesis in rapidly proliferating cells, particularly cancer cells, the ribosome biogenesis pathway has emerged as a promising target for therapeutic intervention.
This technical guide provides an in-depth overview of the effects of CQ211, a potent and selective inhibitor of Rio Kinase 2 (RIOK2), on ribosome biogenesis. RIOK2 is an atypical serine/threonine kinase that plays a critical role in the final cytoplasmic maturation steps of the 40S ribosomal subunit.[1][2][3] By inhibiting RIOK2, this compound presents a targeted approach to disrupt ribosome production, thereby impeding cell proliferation. This document details the mechanism of action of this compound, presents expected quantitative effects on ribosome biogenesis, provides detailed experimental protocols for studying these effects, and includes visualizations of the relevant cellular pathways and experimental workflows.
Mechanism of Action of this compound
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for RIOK2.[1][4] It binds to the ATP-binding pocket of RIOK2 with a high affinity, as evidenced by a dissociation constant (Kd) of 6.1 nM.[1][4] This binding event inhibits the ATPase activity of RIOK2, which is essential for its function in ribosome maturation.[4][5]
RIOK2 is a crucial factor in the late-stage cytoplasmic maturation of the 40S ribosomal subunit.[6][7][8] Specifically, RIOK2 is involved in the processing of the 18S-E pre-rRNA, the final precursor to the mature 18S rRNA that forms the core of the 40S subunit.[1][6] The kinase activity of RIOK2 is required for the release of several trans-acting factors from the pre-40S particle, a necessary step for the final cleavage of the 18S-E pre-rRNA and the formation of a translationally competent 40S subunit.[6][9]
By inhibiting RIOK2's ATPase activity, this compound is expected to cause a stall in 40S subunit maturation, leading to the accumulation of immature pre-40S particles containing the 18S-E pre-rRNA in the cytoplasm.[1][6] This disruption in the production of functional 40S subunits will, in turn, lead to a reduction in the overall rate of protein synthesis and ultimately inhibit cell proliferation.[5]
Signaling Pathway and Point of Intervention
The following diagram illustrates the late stages of 40S ribosomal subunit biogenesis and the specific point of intervention by this compound.
Quantitative Data on the Effects of this compound
The following tables summarize the known and expected quantitative effects of this compound on various cellular processes based on its mechanism of action and reported potency.
Table 1: Biochemical and Cellular Potency of this compound
| Parameter | Value | Cell Lines | Reference |
| RIOK2 Binding Affinity (Kd) | 6.1 nM | - | [1][4] |
| RIOK2 ATPase Activity (IC50) | 0.139 ± 0.046 µM | - | [4] |
| Anti-proliferative Activity (IC50) | 0.38 ± 0.01 µM | HT-29 | [4] |
| 0.61 ± 0.18 µM | MKN-1 | [4] |
Table 2: Expected Dose-Dependent Effects of this compound on Ribosome Biogenesis Markers
| This compound Concentration | Relative 18S-E pre-rRNA Level (% of Control) | Relative Rate of Protein Synthesis (% of Control) | Cell Viability (% of Control) |
| 0 µM (Control) | 100% | 100% | 100% |
| 0.1 µM | ~150% | ~80% | ~90% |
| 0.5 µM | ~300% | ~50% | ~50% |
| 1.0 µM | >500% | <30% | <20% |
| 5.0 µM | >800% | <10% | <5% |
Note: The data in Table 2 are hypothetical and represent expected outcomes based on the known function of RIOK2 and the reported potency of this compound. Actual results may vary depending on the cell line and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the impact of this compound on ribosome biogenesis.
Northern Blotting for pre-rRNA Analysis
This protocol is designed to detect and quantify the accumulation of the 18S-E pre-rRNA intermediate upon treatment with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
TRIzol reagent or equivalent for RNA extraction
-
Agarose, formaldehyde, MOPS buffer
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer and radiolabeled probe specific for the ITS1 region of the pre-rRNA
-
Phosphorimager system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a dose-range of this compound (e.g., 0, 0.1, 0.5, 1.0, 5.0 µM) for a specified time (e.g., 24 hours).
-
RNA Extraction: Harvest cells and extract total RNA using TRIzol reagent according to the manufacturer's protocol.
-
Gel Electrophoresis: Separate 5-10 µg of total RNA on a denaturing formaldehyde-agarose gel.
-
Blotting: Transfer the RNA to a nylon membrane via capillary action overnight.
-
Crosslinking and Hybridization: UV-crosslink the RNA to the membrane. Pre-hybridize the membrane in hybridization buffer, then add the radiolabeled ITS1 probe and incubate overnight at 42°C.
-
Washing and Detection: Wash the membrane to remove unbound probe and expose it to a phosphor screen.
-
Analysis: Quantify the band corresponding to the 18S-E pre-rRNA using a phosphorimager and normalize to a loading control (e.g., 28S or 18S mature rRNA).
Polysome Profiling
This technique separates ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation to assess the global translation state of the cell.
Materials:
-
This compound
-
Cycloheximide
-
Lysis buffer (containing cycloheximide, RNase inhibitors)
-
Sucrose solutions (10% and 50%)
-
Gradient maker and ultracentrifuge
-
Fractionation system with UV detector
Procedure:
-
Cell Treatment: Treat cells with this compound as described above. Prior to harvesting, add cycloheximide to the culture medium to arrest translating ribosomes.
-
Cell Lysis: Harvest and lyse the cells in a hypotonic lysis buffer on ice.
-
Sucrose Gradient Preparation: Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.
-
Centrifugation: Layer the cell lysate onto the sucrose gradient and centrifuge at high speed for several hours.
-
Fractionation and Analysis: Puncture the bottom of the tube and collect fractions while monitoring the absorbance at 254 nm. The resulting profile will show peaks corresponding to the 40S and 60S subunits, 80S monosomes, and polysomes.
-
Interpretation: A decrease in the polysome-to-monosome (P/M) ratio in this compound-treated cells compared to the control indicates an inhibition of translation initiation or a reduction in the number of functional ribosomes.
Cell Viability Assay (e.g., CCK-8 or MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
This compound
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Assay: Add the CCK-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value of this compound.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Conclusion
This compound is a highly potent and selective inhibitor of RIOK2, a key kinase in the final maturation of the 40S ribosomal subunit. By targeting RIOK2, this compound effectively disrupts ribosome biogenesis, leading to an accumulation of immature 40S precursors, a subsequent reduction in protein synthesis, and potent anti-proliferative effects in cancer cell lines. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the impact of this compound and other potential ribosome biogenesis inhibitors. The targeted nature of this compound's mechanism of action makes it a valuable tool for dissecting the intricate process of ribosome assembly and a promising lead compound for the development of novel anti-cancer therapeutics. Further research into the in vivo efficacy and safety profile of this compound is warranted to fully explore its therapeutic potential.
References
- 1. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of human RIOK2 bound to a specific inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. researchgate.net [researchgate.net]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
- 9. researchgate.net [researchgate.net]
RIOK2: A Critical Regulator at the Crossroads of Ribosome Biogenesis and Cell Cycle Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Core Summary: Right Open Reading Frame Kinase 2 (RIOK2), an atypical serine/threonine kinase, has emerged as a pivotal regulator of cell cycle progression, primarily through its essential role in the maturation of the 40S ribosomal subunit. Disruption of RIOK2 function leads to ribosomal stress, triggering cell cycle arrest and apoptosis, making it a compelling target for therapeutic intervention in oncology. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning RIOK2's role in cell cycle control, detailed experimental protocols for its study, and a summary of quantitative data to support further research and drug development efforts.
The Central Role of RIOK2 in Ribosome Biogenesis
RIOK2 is fundamentally involved in the late cytoplasmic maturation of the pre-40S ribosomal subunit. Its primary function is to facilitate the processing of the 18S-E pre-rRNA to its mature 18S rRNA form, a critical step for the formation of translation-competent 40S subunits.[1] Depletion or inhibition of RIOK2 leads to an accumulation of immature pre-40S particles in the cytoplasm, thereby impairing global protein synthesis.[1][2] This disruption of ribosome production, a state known as ribosomal stress, is a key instigator of the cellular response that ultimately impacts cell cycle progression.[2]
RIOK2 Depletion Induces Cell Cycle Arrest
A consistent body of evidence demonstrates that the abrogation of RIOK2 function potently inhibits cell proliferation by inducing cell cycle arrest.[3][4] The specific phase of arrest can vary depending on the cell type and experimental context, with reports highlighting both G1/S and G2/M checkpoints.
G1/S Phase Arrest
Inhibition of RIOK2 has been shown to cause a significant accumulation of cells in the G0/G1 phase of the cell cycle.[5] For instance, treatment of glioblastoma cell lines U118MG and LN-18 with the RIOK2 inhibitor NSC139021 resulted in a dramatic increase in the G0/G1 population.[5] This arrest is often accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases.[5]
G2/M Phase and Mitotic Progression
Beyond the G1/S checkpoint, RIOK2 also plays a role in mitotic progression. Specifically, RIOK2 is a substrate of Polo-like kinase 1 (Plk1), and its phosphorylation by Plk1 is crucial for the timely transition from metaphase to anaphase.[6] Overexpression of a non-phosphorylatable RIOK2 mutant has been shown to delay mitotic exit, suggesting that RIOK2's function in mitosis is regulated by phosphorylation.[6]
Key Signaling Pathways Modulated by RIOK2
The cell cycle arrest induced by RIOK2 inhibition is mediated through several key signaling pathways that sense and respond to ribosomal stress and regulate cell cycle machinery.
The Akt/mTOR Signaling Pathway
RIOK2 is functionally linked to the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and proliferation. RIOK2 can form a complex with RIOK1 and mTOR, leading to the enhancement of Akt signaling.[7] Consequently, the loss of RIOK2 function diminishes Akt signaling, contributing to the observed cell cycle arrest and apoptosis.[7]
The Skp2-p27/p21-Cyclin E/CDK2-pRb Pathway
A critical mechanism by which RIOK2 inhibition leads to G1 arrest involves the modulation of key cell cycle regulators. The inhibitor NSC139021, although its effects were found to be independent of RIOK2, induces G0/G1 arrest by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway.[5][8] This pathway is a canonical regulator of the G1/S transition. While the direct link of RIOK2 to Skp2 needs further elucidation, the resulting phenotype of G1 arrest is a common outcome of disrupting processes essential for cell growth, such as ribosome biogenesis.
References
- 1. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis [mdpi.com]
- 2. Cell cycle regulation by the intrinsically disordered proteins, p21 and p27 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of RIOK2 Functions in Mediating the Toxic Effects of Deoxynivalenol in Porcine Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ubiquitylation and proteasomal degradation of the p21Cip1, p27Kip1 and p57Kip2 CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphorylation of Right Open Reading Frame 2 (Rio2) Protein Kinase by Polo-like Kinase 1 Regulates Mitotic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The RIOK2 Inhibitor CQ211: A Novel Modulator of the mTOR Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. This makes it a prime target for therapeutic intervention. CQ211 has been identified as a potent and selective inhibitor of the atypical kinase RIOK2. Emerging evidence reveals that the inhibition of RIOK2 by this compound leads to a significant downstream effect: the suppression of mTOR signaling. This technical guide provides a comprehensive overview of the impact of this compound on the mTOR pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows. This document is intended to serve as a valuable resource for researchers in oncology and cell biology, as well as professionals in drug discovery and development, who are interested in the therapeutic potential of targeting the RIOK2-mTOR axis.
Introduction: The Intersection of RIOK2 and mTOR Signaling
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2. These complexes act as master regulators of cellular processes, integrating signals from growth factors, nutrients, and cellular energy status. The mTOR pathway is frequently hyperactivated in cancer, promoting tumor growth and survival.
This compound is a novel small molecule that has been characterized as a highly potent and selective inhibitor of RIO Kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in ribosome biogenesis and has been implicated in the progression of various cancers. While this compound directly targets RIOK2, a key finding has been its ability to suppress the phosphorylation of mTOR in cancer cells, indicating an indirect but significant regulatory impact on this critical signaling pathway. The mechanism is thought to involve the disruption of a RIOK2-mediated process that is necessary for the proper function or activation of the mTOR pathway, potentially through interactions that influence the assembly or activity of mTOR complexes.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data characterizing the potency and efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| RIOK2 Binding Affinity (Kd) | 6.1 nM | Recombinant RIOK2 | [1] |
| IC50 (MKN-1 Cell Proliferation) | 0.61 µM | MKN-1 (Gastric Cancer) | [1] |
| IC50 (HT-29 Cell Proliferation) | 0.38 µM | HT-29 (Colon Cancer) | [1] |
| mTOR Phosphorylation Suppression | Effective at 0-5.0 µM (4h) | Cancer cells | [1] |
Table 2: In Vivo Efficacy of this compound in MKN-1 Xenograft Model
| Parameter | Value | Dosing Regimen | Reference |
| Tumor Growth Inhibition (TGI) | 30.9% | 25 mg/kg, i.p., once daily for 18 days | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound's impact on mTOR and a typical experimental workflow for its evaluation.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the evaluation of this compound.
In Vitro RIOK2 Kinase Assay
This assay is used to determine the direct inhibitory activity of this compound on the RIOK2 enzyme.
-
Reaction Setup: Prepare a reaction mixture containing recombinant RIOK2 enzyme, a suitable kinase buffer (e.g., Tris-HCl, MgCl2, DTT), and ATP.
-
Compound Addition: Add this compound at various concentrations to the reaction mixture. A DMSO control should be included.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Measure the remaining ATP levels using a luminescent kinase assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition at each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTS Assay)
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., MKN-1 or HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability at each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for mTOR Phosphorylation
This protocol is used to assess the phosphorylation status of mTOR and its downstream targets.
-
Cell Lysis: Treat cancer cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Study
This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse model.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-1) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg, intraperitoneally) or vehicle control to the respective groups daily for a specified period (e.g., 18 days).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) based on the difference in tumor volumes between the treated and control groups.
Conclusion and Future Directions
This compound represents a promising new therapeutic agent that functions as a potent and selective inhibitor of RIOK2. Its ability to suppress mTOR signaling provides a clear mechanism for its anti-proliferative effects in cancer cells. The data presented in this guide underscore the potential of targeting the RIOK2-mTOR axis for cancer therapy.
Future research should focus on elucidating the precise molecular link between RIOK2 and the mTOR complexes. Investigating whether RIOK2 directly interacts with components of mTORC1 or mTORC2, or if its role in ribosome biogenesis is the primary driver of its influence on mTOR signaling, will be crucial. Furthermore, exploring the efficacy of this compound in a broader range of cancer models and in combination with other targeted therapies or chemotherapies will be important next steps in its preclinical and clinical development. This in-depth technical guide provides a solid foundation for researchers and drug developers to build upon as they explore the full therapeutic potential of this compound.
References
The Ripple Effect: A Technical Guide to the Downstream Consequences of RIOK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
RIOK2 (Right open reading frame kinase 2) is an atypical serine/threonine kinase that has emerged as a critical regulator of fundamental cellular processes, most notably ribosome biogenesis. Its dysregulation is increasingly implicated in various pathologies, particularly cancer, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth exploration of the downstream effects of RIOK2 inhibition, consolidating current knowledge on its impact on signaling pathways, cellular functions, and potential as a therapeutic target. We present a synthesis of quantitative data, detailed experimental methodologies for key assays, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers in the field.
Introduction: RIOK2 at the Crossroads of Ribosome Biogenesis and Cell Signaling
RIOK2 is a crucial enzyme involved in the final maturation steps of the 40S ribosomal subunit in the cytoplasm.[1][2] Its primary function is to facilitate the processing of the 18S-E pre-rRNA, a critical step for the formation of functional ribosomes, the cell's protein synthesis machinery.[3] Beyond this canonical role, RIOK2 is integrated into key signaling networks that govern cell growth, proliferation, and survival, including the MAPK/RSK and PI3K/AKT pathways.[3][4] Inhibition of RIOK2, therefore, creates a ripple effect, disrupting not only ribosome production but also these vital signaling cascades, leading to a range of downstream consequences that are of significant interest for drug development, particularly in oncology.
The Core Function: RIOK2 in 40S Ribosome Subunit Maturation
The biogenesis of ribosomes is a complex and energy-intensive process that is tightly regulated to match the cell's metabolic state. RIOK2 acts as a key player in the late stages of this process.
-
Nuclear Export and Cytoplasmic Processing: RIOK2 binds to pre-40S particles in the nucleus and is involved in their export to the cytoplasm.[1]
-
18S-E pre-rRNA Processing: In the cytoplasm, RIOK2's kinase activity is required for the final processing of the 18S-E precursor into mature 18S rRNA, a core component of the small ribosomal subunit.[3]
-
Release of Assembly Factors: RIOK2 facilitates the release of several ribosome assembly factors from the maturing 40S particle, allowing for the final steps of subunit assembly.[5]
Inhibition of RIOK2 disrupts these critical steps, leading to an accumulation of immature 40S subunits and a subsequent reduction in the pool of functional ribosomes.
Key Signaling Pathways Modulated by RIOK2 Inhibition
RIOK2 does not function in isolation. It is a node in a complex network of signaling pathways that are fundamental to cell growth and proliferation.
The MAPK/RSK Signaling Axis
The Ras/MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. Recent evidence has placed RIOK2 as a downstream effector of this pathway.
-
RSK-Mediated Phosphorylation: The kinase RSK (ribosomal S6 kinase), a downstream target of the MAPK pathway, directly phosphorylates RIOK2.[3][6]
-
Regulation of RIOK2 Activity: This phosphorylation event is crucial for RIOK2's function in ribosome maturation.[3][7] Inhibition of the MAPK/RSK pathway, therefore, indirectly impairs RIOK2 activity and, consequently, ribosome biogenesis.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is another critical regulator of cell growth, survival, and metabolism. RIOK2 has been shown to be involved in this pathway, particularly in the context of cancer.
-
Upstream of AKT: In some cancer types, such as glioblastoma, RIOK2 is required for the full activation of AKT signaling.[4]
-
mTORC1 and Protein Synthesis: The mTORC1 complex is a key regulator of protein synthesis. While direct regulation of RIOK2 by mTOR is not fully elucidated, the downstream effects of RIOK2 inhibition on protein synthesis are intertwined with mTOR signaling.
Downstream Cellular Effects of RIOK2 Inhibition
The disruption of ribosome biogenesis and key signaling pathways by RIOK2 inhibition culminates in a series of profound cellular consequences.
Decreased Protein Synthesis
A direct and immediate consequence of RIOK2 inhibition is a reduction in the rate of global protein synthesis.[1][8] This is due to the diminished pool of functional 40S ribosomal subunits, which are essential for the initiation of translation.
Cell Cycle Arrest
Cells have intricate checkpoint mechanisms to ensure that cellular processes are coordinated. Ribosomal stress, induced by RIOK2 inhibition, can activate these checkpoints, leading to cell cycle arrest, often at the G1/S or G2/M phase.[2][9] This prevents cells with impaired protein synthesis capacity from entering mitosis.
Induction of Apoptosis
Prolonged or severe ribosomal stress can trigger programmed cell death, or apoptosis.[2][9] This is often mediated by the p53 tumor suppressor protein, which can be stabilized in response to ribosomal stress. The activation of p53 can lead to the expression of pro-apoptotic genes and the subsequent elimination of the damaged cells.
Reduced Cell Proliferation and Viability
The combined effects of decreased protein synthesis, cell cycle arrest, and apoptosis lead to a significant reduction in cell proliferation and overall cell viability.[1][2] This is a key reason why RIOK2 is being investigated as a target in hyperproliferative diseases like cancer.
Quantitative Data on RIOK2 Inhibition
The following tables summarize key quantitative data from studies investigating the effects of RIOK2 inhibition.
Table 1: Impact of RIOK2 Inhibition on Cancer Cell Lines
| Cell Line | Cancer Type | Method of Inhibition | Observed Effects | Reference |
| HSC-2, KOSC-2 | Tongue Squamous Cell Carcinoma | siRNA | Decreased cell growth, reduced S6 ribosomal protein expression, decreased protein synthesis. | [1][8] |
| Non-small-cell lung cancer (NSCLC) cells | Non-small-cell lung cancer | siRNA/shRNA | Decreased cell proliferation, migration, and invasion; induction of apoptosis. | [2][10] |
| Glioma cells | Glioblastoma | siRNA/shRNA | Decreased cell proliferation, migration, and invasion; induction of cell-cycle arrest and apoptosis. | [2][10] |
| Prostate cancer cells | Prostate Cancer | RIOK2 inhibitor (NSC139021) | Inhibition of cell proliferation. | [9] |
| Acute Myeloid Leukemia (AML) cells | Acute Myeloid Leukemia | CRISPR-Cas9 knockout, small-molecule inhibitor | Decreased protein synthesis, ribosomal instability, apoptosis. | [11] |
Table 2: RIOK2 Inhibitors and their Efficacy
| Inhibitor | Target | Kd (nM) | Cell-based IC50 (nM) | Cancer Type | Reference |
| NSC139021 | RIOK2 | - | - | Glioblastoma, Prostate Cancer | [9][12] |
| Compound 5 | RIOK2 | - | 6600 (NanoBRET) | - | [13] |
| Compound 6 | RIOK2 | 200 | - | ERG-positive cancers | [13] |
| CQ211 | RIOK2 | 6.1 | 380-610 | Gastric, Colon | [14][15] |
Table 3: Prognostic Significance of RIOK2 Expression
| Cancer Type | Association with RIOK2 Expression | Hazard Ratio (95% CI) | Reference |
| Tongue Squamous Cell Carcinoma (TSCC) | Poorer overall survival | 3.53 (1.19–10.91) | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments used to investigate the downstream effects of RIOK2 inhibition.
siRNA-Mediated Knockdown of RIOK2
Objective: To specifically reduce the expression of RIOK2 in cultured cells.
Materials:
-
Target cells (e.g., HSC-2, KOSC-2)
-
RIOK2-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Cell culture medium
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20-30 pmol of siRNA (RIOK2-specific or control) into 100 µL of Opti-MEM. b. In a separate tube, dilute 5 µL of Lipofectamine RNAiMAX into 100 µL of Opti-MEM. c. Combine the diluted siRNA and diluted Lipofectamine RNAiMAX. Mix gently and incubate for 5 minutes at room temperature.
-
Transfection: a. Add the 200 µL siRNA-lipid complex to each well containing cells and medium. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: Harvest the cells and assess RIOK2 protein or mRNA levels by Western blotting or qRT-PCR, respectively, to confirm successful knockdown.
Cell Viability Assay (CellTiter-Glo®)
Objective: To quantify the number of viable cells in culture after RIOK2 inhibition.
Materials:
-
Cells treated with RIOK2 inhibitor or siRNA
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate at a density of 1 x 103 cells per well and treat with the desired concentrations of RIOK2 inhibitor or transfect with siRNA as described above.[11] Incubate for the desired time period (e.g., 24-96 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay: a. Equilibrate the 96-well plate to room temperature for approximately 30 minutes. b. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.
Protein Synthesis Assay (O-Propargyl-Puromycin - OPP)
Objective: To measure the rate of global protein synthesis.
Materials:
-
Cells with or without RIOK2 inhibition
-
O-Propargyl-Puromycin (OPP)
-
Click-iT® Cell Reaction Buffer Kit (or similar) with a fluorescent azide
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
OPP Labeling: a. Culture cells under the desired experimental conditions. b. Add OPP to the culture medium at a final concentration of 20 µM and incubate for 1-2 hours at 37°C.
-
Fixation and Permeabilization: a. Wash the cells with PBS. b. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. c. Wash the cells with PBS. d. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Reaction: a. Prepare the Click-iT® reaction cocktail containing the fluorescent azide according to the manufacturer's instructions. b. Add the reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
Washing and Imaging: a. Wash the cells with PBS. b. If desired, counterstain the nuclei with DAPI. c. Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. The intensity of the fluorescent signal is proportional to the amount of newly synthesized proteins.
Conclusion and Future Directions
Inhibition of RIOK2 has profound downstream effects, stemming from its central role in ribosome biogenesis and its integration with key cell signaling pathways. The consequences—decreased protein synthesis, cell cycle arrest, and apoptosis—collectively lead to a potent anti-proliferative effect, particularly in cancer cells that are highly dependent on efficient protein production. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers investigating RIOK2.
Future research should focus on several key areas:
-
Development of highly selective and potent RIOK2 inhibitors: While some inhibitors have been identified, there is a need for more specific chemical probes to dissect the functions of RIOK2 with greater precision and to serve as lead compounds for drug development.
-
Elucidation of the full RIOK2 interactome: A comprehensive understanding of the proteins that interact with RIOK2 will provide further insights into its regulatory mechanisms and its role in different cellular contexts.
-
In vivo studies: While in vitro studies have been informative, more extensive in vivo studies using animal models are needed to validate the therapeutic potential and assess the safety of targeting RIOK2.
By continuing to unravel the complexities of RIOK2 function and the consequences of its inhibition, the scientific community can pave the way for novel therapeutic strategies for a range of diseases.
References
- 1. Protocol for assessing translational regulation in mammalian cell lines by OP-Puro labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.jp]
- 7. scribd.com [scribd.com]
- 8. promega.com [promega.com]
- 9. Cell-type-specific quantification of protein synthesis in vivo | Springer Nature Experiments [experiments.springernature.com]
- 10. helabucb.weebly.com [helabucb.weebly.com]
- 11. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. [PDF] RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis | Semantic Scholar [semanticscholar.org]
The Potential of CQ211 in Oncology: A Technical Guide for Researchers
A deep dive into the preclinical evidence and mechanistic underpinnings of the potent and selective RIOK2 inhibitor, CQ211, for the advancement of cancer therapeutics.
This technical guide provides a comprehensive overview of the current understanding of this compound, a highly potent and selective inhibitor of RIO kinase 2 (RIOK2), and its potential applications in various cancer types. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Introduction
RIOK2 is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis and cell cycle progression.[1] Its overexpression has been implicated in the pathogenesis of multiple human cancers, making it an attractive target for therapeutic intervention.[1][2] this compound has emerged as the most potent and selective RIOK2 inhibitor identified to date, demonstrating a high binding affinity and promising anti-proliferative activity in preclinical models.[1][2] This guide synthesizes the available data on this compound, focusing on its mechanism of action, efficacy in specific cancer cell lines, and the broader potential for its application in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN-1 | Gastric Cancer | 0.61 | [3] |
| HT-29 | Colon Cancer | 0.38 | [3] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Cancer Type | Cell Line Used | Mouse Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Citation |
| Gastric Cancer | MKN-1 | CB17-SCID mice | 25 mg/kg, intraperitoneal, daily for 18 days | 30.9% | [3] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by selectively inhibiting the kinase activity of RIOK2.[1][2] RIOK2 is a key downstream effector of the oncogenic EGFR and PI3K signaling pathways.[1] Its inhibition by this compound disrupts ribosome maturation and cell cycle progression, leading to decreased cell proliferation.[1] Furthermore, this compound has been shown to suppress the phosphorylation of mTOR, a central regulator of cell growth and metabolism.[3]
The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by this compound.
Potential in Specific Cancer Types
While concrete data for this compound is currently limited to gastric and colon cancer, the role of its target, RIOK2, in other malignancies suggests broader therapeutic potential.
Glioblastoma (GBM)
RIOK2 is implicated as a driver of EGFR-PI3K-dependent glioblastoma.[1] Studies have shown that RIOK2 promotes GBM cell proliferation and survival. In glioblastoma, RIOK2 forms a complex with the RNA-binding protein IMP3 to modulate MYC protein levels, a key oncogenic driver. Given the potent and selective nature of this compound, it represents a promising candidate for investigation in preclinical models of glioblastoma.
Breast Cancer
The role of RIOK2 in breast cancer is an active area of investigation. Dysregulation of ribosome biogenesis is a known hallmark of breast cancer, suggesting that targeting key regulators like RIOK2 could be a viable therapeutic strategy. Further studies are warranted to evaluate the efficacy of this compound in various breast cancer subtypes, including triple-negative and hormone-receptor-positive models.
Lung Cancer
High expression of RIOK2 has been associated with poor outcomes in non-small cell lung cancer (NSCLC). RIOK2 is involved in tumor migration, invasion, and epithelial-mesenchymal transition in NSCLC through the AKT/mTOR signaling pathway. As a potent RIOK2 inhibitor, this compound holds promise for the treatment of lung cancer, and its evaluation in relevant preclinical models is highly encouraged.
Experimental Protocols
The following are detailed, generalized protocols for key experiments cited in the evaluation of RIOK2 inhibitors. These can be adapted for the specific investigation of this compound.
Cell Viability (CCK-8) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN-1, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control wells. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Subcutaneous Xenograft Mouse Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., CB17-SCID or nude mice), 6-8 weeks old
-
Cancer cells (e.g., MKN-1)
-
Sterile PBS or HBSS
-
Matrigel (optional)
-
This compound formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase. Wash the cells with sterile PBS or HBSS and resuspend them at a concentration of 1-5 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.
-
Tumor Cell Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily for 18 days).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days. Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Plot the average tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Western Blot Analysis for mTOR Phosphorylation
Objective: To assess the effect of this compound on the mTOR signaling pathway.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (anti-phospho-mTOR, anti-total-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time (e.g., 4 hours). Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated mTOR to total mTOR and the loading control (β-actin).
Conclusion
This compound is a promising RIOK2 inhibitor with demonstrated preclinical efficacy in gastric and colon cancer models. Its mechanism of action, involving the disruption of ribosome biogenesis and mTOR signaling, provides a strong rationale for its investigation in a broader range of malignancies where RIOK2 is implicated, including glioblastoma, breast, and lung cancer. This technical guide provides a foundational resource to aid researchers in the further exploration of this compound's therapeutic potential. Future studies should focus on expanding the evaluation of this compound to a wider panel of cancer cell lines and in vivo models to fully elucidate its anti-cancer activity and potential for clinical translation.
References
An In-depth Technical Guide to the Structural Biology of the CQ211 and RIOK2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional interaction between the potent and selective inhibitor CQ211 and the atypical kinase RIOK2. This document details the binding characteristics, inhibitory activities, and the structural basis of this interaction, alongside relevant experimental protocols and signaling pathway context.
Introduction to RIOK2 and the Inhibitor this compound
Right open reading frame kinase 2 (RIOK2) is a member of the RIO family of atypical serine/threonine kinases that play a crucial role in the maturation of the 40S ribosomal subunit.[1] Unlike typical kinases, RIOKs exhibit ATPase activity and are implicated in various cellular processes, including cell cycle progression and ribosome biogenesis.[1][2] Elevated expression of RIOK2 has been linked to several human cancers, making it a compelling target for therapeutic intervention.[1]
This compound is a highly potent and selective small molecule inhibitor of RIOK2.[3][4][5] It has been identified as a valuable chemical probe for elucidating the biological functions of RIOK2 and serves as a lead compound for the development of novel anticancer therapeutics.[4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the interaction between this compound and RIOK2, as well as the cellular effects of RIOK2 inhibition by this compound.
Table 1: Binding Affinity and Enzymatic Inhibition
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 6.1 nM | [3][4][5] |
| ATPase Activity IC50 | 0.139 ± 0.046 µM | [3] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | IC50 Value | Reference |
| MKN-1 (Gastric Cancer) | 0.61 ± 0.18 µM | [3] |
| HT-29 (Colon Cancer) | 0.38 ± 0.01 µM | [3] |
Structural Basis of Interaction
The high-affinity interaction between this compound and RIOK2 is elucidated by the crystal structure of the RIOK2-CQ211 complex.[6] This structure reveals that this compound binds within the ATP-binding pocket of RIOK2, forming extensive hydrophobic interactions.[6] The unique "V-shaped" tricyclic core of this compound is crucial for its high potency and selectivity, fitting snugly into the ATP-binding site.[1][6] This structural insight provides a molecular basis for the mechanism of inhibition and guides further optimization of RIOK2 inhibitors.[6]
Signaling Pathways and Mechanism of Action
RIOK2 functions as a key regulator in the late cytoplasmic maturation of the pre-40S ribosomal subunit, a critical step in ribosome biogenesis.[2] Its activity is linked to major signaling pathways that control cell growth and proliferation, such as the Ras/MAPK and mTOR/AKT pathways.[1] Inhibition of RIOK2 by this compound disrupts ribosome biogenesis, leading to a reduction in protein synthesis.[2] This, in turn, affects downstream signaling, including a decrease in the phosphorylation of mTOR, a central regulator of cell growth and proliferation.[3]
RIOK2 Signaling Pathway
The following diagram illustrates the central role of RIOK2 in ribosome biogenesis and its connection to the mTOR signaling pathway, which is disrupted by this compound.
Caption: RIOK2's role in 40S ribosome maturation and its inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the this compound-RIOK2 interaction.
X-Ray Crystallography of the RIOK2-CQ211 Complex
This protocol outlines the general steps for determining the crystal structure of a protein-ligand complex.
-
Protein Expression and Purification:
-
Express recombinant human RIOK2 in a suitable expression system (e.g., E. coli or insect cells).
-
Purify the protein to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.
-
-
Crystallization:
-
Screen for initial crystallization conditions of apo-RIOK2 or the RIOK2-CQ211 complex using vapor diffusion methods (sitting or hanging drop).
-
Optimize lead conditions by varying precipitant concentration, pH, and additives to obtain diffraction-quality crystals.
-
-
Ligand Soaking or Co-crystallization:
-
Co-crystallization: Incubate purified RIOK2 with a molar excess of this compound prior to setting up crystallization trials.
-
Soaking: Transfer apo-RIOK2 crystals to a solution containing this compound and allow them to soak for a defined period.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data using appropriate software (e.g., XDS, MOSFLM).
-
Solve the structure by molecular replacement using a known RIOK2 structure as a search model.
-
Build the model of the RIOK2-CQ211 complex into the electron density map and refine the structure.
-
In Vitro Kinase/ATPase Assay for IC50 Determination
This protocol describes how to measure the inhibitory effect of this compound on the ATPase activity of RIOK2.
-
Reagents and Materials:
-
Purified recombinant RIOK2.
-
ATP.
-
This compound serially diluted in DMSO.
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ATP detection system.
-
-
Assay Procedure:
-
Add kinase buffer to the wells of a 384-well plate.
-
Add serial dilutions of this compound to the wells.
-
Add the RIOK2 enzyme to each well and incubate to allow for inhibitor binding.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a specified time.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Proliferation (MTS) Assay
This protocol details the measurement of the anti-proliferative effects of this compound on cancer cell lines.
-
Cell Culture:
-
Culture MKN-1 and HT-29 cells in appropriate media and conditions.
-
-
Cell Seeding:
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
-
MTS Assay:
-
Add MTS reagent to each well and incubate at 37°C until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration relative to a vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot Analysis of mTOR Phosphorylation
This protocol describes the detection of changes in mTOR phosphorylation in response to this compound treatment.
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of this compound for a specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated mTOR (e.g., p-mTOR Ser2448) and total mTOR overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated mTOR.
-
Experimental and Logical Workflows
The following diagrams illustrate the workflows for key experimental procedures and the logical relationship of RIOK2's function.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of this compound against RIOK2 ATPase activity.
Logical Workflow: RIOK2 Function and Inhibition
Caption: Logical flow of RIOK2 function and the consequences of its inhibition by this compound.
References
Methodological & Application
Application Notes and Protocols for CQ211, a Potent RIOK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of CQ211, a selective and potent inhibitor of RIOK2 (Right open reading frame kinase 2), in a cell culture context. Detailed protocols for cell viability assessment and general cell line maintenance are provided to facilitate the use of this compound in cancer research and drug discovery.
Introduction
This compound is a cell-permeable small molecule that acts as a highly potent and selective inhibitor of RIOK2, an atypical kinase involved in ribosome maturation and cell cycle progression.[1] By targeting RIOK2, this compound disrupts these fundamental cellular processes, leading to potent anti-proliferative activity in various cancer cell lines.[1][2] Mechanistically, inhibition of RIOK2 by this compound has been shown to suppress the phosphorylation of mTOR, a key regulator of cell growth and metabolism.[2] These characteristics make this compound a valuable chemical probe for studying RIOK2 function and a potential lead compound for the development of novel anticancer therapeutics.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound, providing a quick reference for its potency and efficacy.
Table 1: Binding Affinity and Enzymatic Inhibition
| Parameter | Value | Description |
| Kd | 6.1 nM | Binding affinity to RIOK2. |
| IC50 (ATPase) | 0.139 µM | Concentration for 50% inhibition of RIOK2 ATPase activity. |
Table 2: In Vitro Cell Proliferation Inhibition
| Cell Line | Cancer Type | IC50 | Description |
| MKN-1 | Gastric Adenosquamous Carcinoma | 0.61 µM | Concentration for 50% inhibition of cell proliferation after 72 hours.[2] |
| HT-29 | Colorectal Adenocarcinoma | 0.38 µM | Concentration for 50% inhibition of cell proliferation after 72 hours.[2] |
Table 3: In Vivo Efficacy
| Animal Model | Dosage | Administration | Outcome |
| MKN-1 Xenograft (mice) | 25 mg/kg | Intraperitoneal (daily for 18 days) | 30.9% Tumor Growth Inhibition (TGI).[2] |
Signaling Pathway
This compound exerts its cellular effects by inhibiting RIOK2, a critical kinase in the ribosome biogenesis pathway. RIOK2 is involved in the maturation of the 40S ribosomal subunit. Its inhibition disrupts this process, leading to ribosomal stress. This can, in turn, affect downstream signaling pathways that are sensitive to ribosomal function, including the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. The inhibition of RIOK2 by this compound has been observed to decrease the phosphorylation of mTOR.[2]
Caption: this compound inhibits RIOK2, disrupting ribosome biogenesis and mTOR signaling.
Experimental Protocols
Cell Culture
a. MKN-1 Cell Line Maintenance
MKN-1 is a human gastric adenosquamous carcinoma cell line.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
When cells reach 70-80% confluency, aspirate the culture medium.
-
Wash the cell monolayer with sterile PBS.
-
Add 0.25% Trypsin-EDTA and incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:3 to 1:6.
-
Change the medium every 2-3 days.[3]
-
b. HT-29 Cell Line Maintenance
HT-29 is a human colorectal adenocarcinoma cell line.
-
Culture Medium: McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Rinse the cell layer with sterile PBS.
-
Add Trypsin-EDTA solution and incubate at 37°C until cells detach.
-
Add complete growth medium to inactivate the trypsin and collect the cells.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh medium.
-
Seed new flasks at a subcultivation ratio of 1:2 to 1:4.
-
Renew the medium every 2 to 3 days.
-
Cell Proliferation Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the proliferation of MKN-1 and HT-29 cells.
Materials:
-
MKN-1 or HT-29 cells
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Workflow:
Caption: Workflow for assessing cell proliferation using the MTT assay.
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Include wells with medium only as a blank control.
-
Incubate the plate overnight to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 72 hours at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible under a microscope.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value.
-
References
- 1. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MKN-1 cell line|AcceGen [accegen.com]
Application Notes and Protocols for In Vitro Cell Viability Assay with CQ211
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ211 is a potent and selective inhibitor of RIO-kinase 2 (RIOK2), a crucial enzyme implicated in ribosome maturation and cell cycle progression.[1][2][3] Dysregulation of RIOK2 is associated with various human cancers, making it a compelling target for therapeutic intervention.[4] this compound exhibits robust anti-proliferative activity against multiple cancer cell lines by inhibiting RIOK2, which subsequently suppresses the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[5] These application notes provide detailed protocols for assessing the in vitro cell viability and cytotoxic effects of this compound using standard colorimetric assays.
Mechanism of Action
This compound selectively binds to the ATP-binding pocket of RIOK2 with high affinity (Kd = 6.1 nM), inhibiting its ATPase activity.[4][5] This inhibition disrupts the normal function of RIOK2 in ribosome biogenesis, leading to cell cycle arrest and a reduction in cell proliferation.[1][3] A key downstream effect of RIOK2 inhibition by this compound is the suppression of the mTOR signaling pathway, a critical cascade that controls cell growth, survival, and metabolism.[5]
Data Presentation
The inhibitory activity of this compound has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit cell proliferation by 50%, are summarized in the table below. Researchers are encouraged to determine the IC50 value for their specific cell line of interest as sensitivity to this compound can vary between cell types.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MKN-1 | Gastric Cancer | 0.61 | [5] |
| HT-29 | Colorectal Cancer | 0.38 | [5] |
| U87MG | Glioblastoma | Moderate Activity | [4] |
| MOLT4 | Leukemia | Moderate Activity | [4] |
Signaling Pathway
The signaling pathway affected by this compound involves the inhibition of RIOK2 and the subsequent downstream suppression of the mTOR pathway. RIOK2 is a key player in the maturation of the 40S ribosomal subunit, a process essential for protein synthesis and cell growth. By inhibiting RIOK2, this compound disrupts this process, which in turn impacts the mTOR signaling cascade.
Caption: RIOK2-mTOR Signaling Inhibition by this compound.
Experimental Protocols
Two common and reliable methods for determining cell viability and the IC50 of this compound are the CCK-8 and MTT assays.
Protocol 1: Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a convenient and sensitive colorimetric assay for the determination of cell viability. The assay utilizes a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. A common starting range is 0.01 to 10 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C.
-
-
CCK-8 Addition and Incubation:
-
After the incubation period, add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Cell Viability Assessment using MTT Assay
The MTT assay is another widely used colorimetric assay for assessing cell metabolic activity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to an insoluble purple formazan product.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the CCK-8 Assay protocol.
-
-
MTT Addition and Incubation:
-
After the 48-72 hour incubation with this compound, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Follow step 5 from the CCK-8 Assay protocol to calculate the percentage of cell viability and determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the general workflow for determining the in vitro cell viability and IC50 of this compound.
Caption: Workflow for this compound Cell Viability Assay.
References
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with CQ211
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the available data and recommended protocols for the in vivo use of CQ211, a potent and selective inhibitor of Rio Kinase 2 (RIOK2). This compound has demonstrated promising anti-proliferative activity in various cancer cell lines and efficacy in a preclinical xenograft model.[1][2] This document summarizes the known dosage and administration of this compound, details its mechanism of action through the RIOK2 signaling pathway, and provides detailed protocols for conducting in vivo efficacy studies. The information is intended to guide researchers in designing and executing robust preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Rio Kinase 2 (RIOK2) is an atypical kinase that plays a crucial role in ribosome biogenesis and cell cycle progression.[2] Its overexpression has been implicated in several human cancers, including glioblastoma and non-small cell lung cancer, making it an attractive target for cancer therapy.[3][4] this compound has emerged as a highly potent and selective small molecule inhibitor of RIOK2, with a binding affinity (Kd) of 6.1 nM.[2][5] In vitro studies have shown that this compound effectively inhibits the proliferation of multiple cancer cell lines.[2][5] This document focuses on the application of this compound in in vivo models, providing essential information for its preclinical evaluation.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MKN-1 | Gastric Adenocarcinoma | 0.61 | [5] |
| HT-29 | Colorectal Adenocarcinoma | 0.38 | [5] |
Table 2: In Vivo Efficacy of this compound in a Xenograft Model
| Animal Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Outcome | Reference |
| Female CB17-SCID mice | MKN-1 Xenograft | 25 mg/kg | Intraperitoneal (i.p.) | Once daily for 18 days | 30.9% Tumor Growth Inhibition (TGI) | [5] |
RIOK2 Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting RIOK2, which is a key downstream effector of pro-survival signaling pathways frequently activated in cancer, such as the EGFR/PI3K/AKT/mTOR pathway. Inhibition of RIOK2 disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis. Furthermore, RIOK2 has been shown to modulate the expression of the oncogene MYC.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Objective: To prepare a sterile and injectable formulation of this compound for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS), sterile, pH 7.4
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (27-30 gauge)
Procedure:
-
Vehicle Preparation: Prepare the vehicle solution by mixing the components in the following ratio:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% PBS
-
-
This compound Dissolution: a. Weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the appropriate volume of DMSO to the this compound powder to achieve a high concentration stock solution (e.g., 50 mg/mL). Vortex or sonicate briefly to ensure complete dissolution. c. Add PEG300 to the DMSO/CQ211 solution and mix thoroughly. d. Add Tween 80 and mix. e. Finally, add the required volume of PBS to reach the final desired concentration (e.g., 2.5 mg/mL for a 25 mg/kg dose in a 20g mouse with an injection volume of 200 µL).
-
Sterilization: The final formulation should be prepared fresh on the day of injection under sterile conditions in a laminar flow hood. Filtration through a 0.22 µm syringe filter is recommended if the solution is not clear.
-
Storage: Store the stock solution of this compound in DMSO at -20°C. The final formulation should be used immediately.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.
Animal Model:
-
Female immunodeficient mice (e.g., CB17-SCID, NOD-SCID, or athymic nude mice), 6-8 weeks old.
Cell Line:
-
MKN-1 human gastric cancer cells.
Experimental Workflow:
Procedure:
-
Cell Culture and Implantation: a. Culture MKN-1 cells in appropriate media until they reach 80-90% confluency. b. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. c. Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth and Randomization: a. Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. b. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. c. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control and this compound treatment group, n=8-10 mice per group).
-
Treatment Administration: a. Prepare the this compound formulation as described in Protocol 1. b. Administer this compound or vehicle control via intraperitoneal injection once daily. Based on the available data, a starting dose of 25 mg/kg is recommended.
-
Efficacy Monitoring: a. Measure tumor volume and body weight 2-3 times per week. b. Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Study Endpoint and Analysis: a. The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. e. Tissues can be collected for further analysis, such as histopathology, immunohistochemistry, or Western blotting.
Protocol 3: Maximum Tolerated Dose (MTD) Study
Objective: To determine the maximum tolerated dose of this compound in mice.
Animal Model:
-
Healthy, non-tumor-bearing mice of the same strain and sex as will be used in the efficacy studies.
Procedure:
-
Dose Selection: a. Select a range of doses based on the known effective dose (25 mg/kg). A suggested starting range could be 10, 25, 50, 75, and 100 mg/kg.
-
Dose Escalation: a. Administer a single dose of this compound to a small cohort of mice (n=3) at the lowest dose level. b. Monitor the animals for 7-14 days for signs of toxicity, including:
- Body weight loss (a loss of >15-20% is generally considered a sign of significant toxicity).
- Clinical signs of distress (e.g., lethargy, hunched posture, ruffled fur).
- Mortality. c. If the initial dose is well-tolerated, escalate to the next dose level in a new cohort of mice. d. Continue dose escalation until signs of dose-limiting toxicity are observed.
-
MTD Determination: a. The MTD is defined as the highest dose that does not cause mortality or significant toxicity (e.g., >20% body weight loss or severe clinical signs).
-
Repeat-Dose MTD (optional but recommended): a. Once the single-dose MTD is determined, a repeat-dose study can be performed using doses at and below the single-dose MTD, following the same dosing schedule as planned for the efficacy study (e.g., once daily for 18 days). This will provide a more accurate MTD for the intended treatment regimen.
Disclaimer
The protocols provided here are intended as a guide. Researchers should optimize these protocols based on their specific experimental conditions and in accordance with their institutional animal care and use committee (IACUC) guidelines. The information on this compound is based on limited published data, and further dose-finding and toxicity studies are recommended before initiating large-scale efficacy experiments.
References
- 1. Frontiers | Pan-cancer analyses reveal multi-omics and clinical characteristics of RIO kinase 2 in cancer [frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. RIOK2 Contributes to Cell Growth and Protein Synthesis in Human Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CSIG-16. UNDERSTANDING THE MECHANISM OF RIOK2 FUNCTION IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CQ211, a Potent RIOK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of CQ211, a selective and potent RIOK2 inhibitor, for use in a variety of experimental settings. Adherence to these guidelines is critical for ensuring the compound's stability, solubility, and, consequently, the reproducibility of experimental results.
Introduction to this compound
This compound is a highly selective and potent inhibitor of RIO-kinase 2 (RIOK2), with a binding affinity (Kd) of 6.1 nM.[1][2][3][4] It has demonstrated significant anti-proliferative activity in various cancer cell lines and shows promise in in vivo models.[5][6] The compound's molecular formula is C26H22F3N7O2, and its molecular weight is 521.49 g/mol .[1][5] Visually, it is an off-white to light yellow solid.[1] this compound exerts its biological effects by inhibiting RIOK2, which in turn suppresses the phosphorylation of mTOR in cancer cells.[1]
Physicochemical Properties and Solubility
Understanding the physicochemical properties of this compound is essential for its effective use in experiments. A summary of these properties is provided in the table below.
| Property | Value | Source |
| Molecular Weight | 521.49 g/mol | [1][5] |
| Formula | C26H22F3N7O2 | [1][5] |
| CAS Number | 2648986-65-4 | [1] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility in DMSO | 12.5 mg/mL (23.97 mM) to 14 mg/mL (26.84 mM) | [1][5] |
| Solubility in Water | Insoluble | [5][7] |
| Solubility in Ethanol | Insoluble | [5] |
Note: The solubility of this compound in DMSO is significantly affected by the presence of moisture. It is imperative to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][5]
Preparation of this compound Stock Solutions
This section provides a detailed protocol for the preparation of a 10 mM stock solution of this compound in DMSO.
Materials
-
This compound solid compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Protocol
-
Equilibrate this compound to Room Temperature: Before opening the vial, allow the solid this compound to equilibrate to room temperature for at least 30 minutes. This prevents the condensation of moisture, which can affect the compound's stability and solubility.
-
Weighing this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.215 mg of this compound.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound solid. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To aid dissolution, warm the solution to 60°C and use sonication.[1] Alternate between vortexing and sonication until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][5] All solutions should be protected from light.[1]
Stock Solution Preparation Table
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO |
| 1 mM | 0.5215 mg | 1 mL |
| 5 mM | 2.6075 mg | 1 mL |
| 10 mM | 5.215 mg | 1 mL |
| 20 mM | 10.43 mg | 1 mL |
Experimental Protocols and Working Concentrations
The prepared stock solution can be further diluted in an appropriate cell culture medium or experimental buffer to achieve the desired working concentration.
In Vitro Cellular Assays
For cellular assays, this compound has been shown to be effective in the low micromolar range. For example, in MKN-1 and HT-29 cancer cell lines, the IC50 values were determined to be 0.61 µM and 0.38 µM, respectively.[1] A typical concentration range for in vitro experiments is between 0.3 µM and 5.0 µM.[1]
In Vivo Animal Studies
For in vivo studies, a dosage of 25 mg/kg has been used in a mouse xenograft model, administered via intraperitoneal injection.[1] The formulation for in vivo use may require a different solvent system, such as a mixture of DMSO, PEG300, Tween80, and saline.[5]
Visualized Workflows and Pathways
This compound Stock Solution Preparation Workflow
Caption: Workflow for preparing a this compound stock solution.
Simplified this compound Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2648986-65-4|DC Chemicals [dcchemicals.com]
- 3. molnova.com [molnova.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: CQ211 Treatment in Human Cancer Cell Lines
Introduction
CQ211 is a highly potent and selective inhibitor of Right open reading frame kinase 2 (RIOK2), an atypical kinase implicated in the progression of multiple human cancers.[1][2][3] RIOK2 plays a crucial role in ribosome maturation and cell cycle progression.[3] Dysregulation of ribosome biogenesis is a known vulnerability in cancer cells, making RIOK2 an attractive therapeutic target.[2] this compound demonstrates a high binding affinity for RIOK2 and exhibits significant anti-proliferative activity against various cancer cell lines by inhibiting the RIOK2-mediated signaling pathway.[1][2] These notes provide an overview of this compound's activity and detailed protocols for its evaluation in a research setting.
Quantitative Data Summary
The following tables summarize the reported binding affinity, enzymatic inhibition, and anti-proliferative activity of this compound.
Table 1: Binding Affinity and Enzymatic Inhibition of this compound
| Target | Parameter | Value | Reference |
|---|---|---|---|
| RIOK2 | Binding Affinity (Kd) | 6.1 nM | [1][2][3] |
| Recombinant RIOK2 | ATPase Activity (IC50) | 0.139 µM |[4] |
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
|---|---|---|---|---|
| MKN-1 | Gastric Carcinoma | IC50 (72 hrs) | 0.61 µM | [1][4] |
| HT-29 | Colorectal Adenocarcinoma | IC50 (72 hrs) | 0.38 µM |[1][4] |
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by selectively binding to and inhibiting the ATPase activity of RIOK2.[4] This inhibition disrupts downstream signaling pathways crucial for cancer cell survival and proliferation. A key pathway affected is the mTOR signaling cascade; treatment with this compound has been shown to suppress the phosphorylation of mTOR in cancer cells.[1][4]
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy and mechanism of this compound in cancer cell lines.
Cell Viability Assay (CCK-8)
This protocol determines the dose-dependent effect of this compound on cancer cell proliferation. The IC50 values for MKN-1 and HT-29 cells were determined using a similar assay.[1]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MKN-1, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of this compound (e.g., 0 µM to 10 µM). Include a "vehicle control" (DMSO) and a "medium only" blank.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
CCK-8 Reagent: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C until the color in the control wells changes to a sufficient orange.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance. Plot the viability against the log concentration of this compound to determine the IC50 value using non-linear regression.
Western Blot Analysis for mTOR Phosphorylation
This protocol is used to verify the effect of this compound on the mTOR signaling pathway, as previously demonstrated in MKN-1 and HT-29 cells.[1]
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 µM) for 4 hours.[1]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-mTOR and total mTOR overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the induction of apoptosis and necrosis in cancer cells following this compound treatment using flow cytometry.
Methodology:
-
Cell Treatment: Seed cells (1 x 10⁶) in a T25 flask or 6-well plate and treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours).[5] Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then combine them with the supernatant collected earlier.[5]
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[5]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[6]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Live cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[5]
Cell Cycle Analysis
This protocol assesses the effect of this compound on cell cycle distribution, a process in which RIOK2 is known to be involved.[3]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, then collect by centrifugation at 500 x g for 5 minutes.
-
Fixation: Wash cells with cold PBS. Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. mdpi.com [mdpi.com]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for Western Blot Analysis of RIOK2 Inhibition by CQ211
For Researchers, Scientists, and Drug Development Professionals
Introduction
RIOK2 (Right Open Reading Frame Kinase 2) is an atypical serine/threonine kinase that plays a crucial role in ribosome biogenesis, cell cycle progression, and proliferation.[1] Its dysregulation has been implicated in various cancers, making it a promising therapeutic target. CQ211 is a potent and selective inhibitor of RIOK2, demonstrating a high binding affinity and effective anti-proliferative activity in several cancer cell lines.[2][3][4][5] One of the key downstream signaling pathways affected by RIOK2 is the mTOR pathway.[2] Western blotting is a fundamental technique to elucidate the molecular mechanism of this compound by quantifying the changes in protein expression and phosphorylation status of RIOK2 and its downstream effectors, such as mTOR.
These application notes provide a detailed protocol for utilizing Western blot to analyze the inhibition of RIOK2 by this compound and its subsequent effect on the mTOR signaling pathway in cancer cell lines.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| Binding Affinity (Kd) | 6.1 nM | Recombinant RIOK2 | [3][4][5] |
| IC50 (ATPase Activity) | 0.139 ± 0.046 µM | Recombinant RIOK2 | [2] |
| IC50 (Anti-proliferation) | 0.61 ± 0.18 µM | MKN-1 cells | [2] |
| IC50 (Anti-proliferation) | 0.38 ± 0.01 µM | HT-29 cells | [2] |
Signaling Pathway
The RIOK2 signaling pathway is intricately linked with cell growth and proliferation, primarily through the PI3K/Akt/mTOR cascade. RIOK2 is known to be involved in the activation of this pathway, which ultimately leads to the phosphorylation of key proteins like mTOR, a central regulator of cell metabolism and growth. Inhibition of RIOK2 by this compound is expected to decrease the phosphorylation of mTOR, thereby attenuating its downstream signaling.
Caption: RIOK2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Western Blot Protocol for RIOK2 Inhibition by this compound
This protocol is optimized for assessing the effect of this compound on RIOK2 and mTOR phosphorylation in cultured cancer cells (e.g., MKN-1 or HT-29).
Materials:
-
Cell Lines: MKN-1 or HT-29 cells
-
Reagents:
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
Primary antibodies:
-
Rabbit anti-RIOK2 polyclonal antibody
-
Rabbit anti-phospho-mTOR (Ser2448) polyclonal antibody
-
Rabbit anti-mTOR polyclonal antibody
-
Mouse anti-β-actin monoclonal antibody (loading control)
-
-
Secondary antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Chemiluminescent substrate (ECL)
-
-
Equipment:
-
Cell culture incubator
-
SDS-PAGE equipment
-
Western blot transfer system (wet or semi-dry)
-
PVDF or nitrocellulose membranes
-
Imaging system for chemiluminescence detection
-
Procedure:
-
Cell Culture and Treatment:
-
Seed MKN-1 or HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 µM) for 4 hours.[3] Include a DMSO-treated control.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (with inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto a 4-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. For a high molecular weight protein like mTOR (~289 kDa), a wet transfer overnight at 4°C is recommended.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Recommended dilutions:
-
anti-RIOK2: 1:1000
-
anti-phospho-mTOR (Ser2448): 1:1000
-
anti-mTOR: 1:1000
-
anti-β-actin: 1:5000
-
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted 1:2000 - 1:5000 in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target proteins to the loading control (β-actin). For phosphorylated proteins, normalize to the total protein level.
-
Experimental Workflow
Caption: Workflow for Western blot analysis of RIOK2 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CQ211 in Mouse Xenograft Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ211 is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), an atypical kinase implicated in ribosome maturation and cell cycle progression.[1][2][3] Dysregulation of RIOK2 has been observed in various human cancers, making it an attractive therapeutic target.[1][2][3] this compound demonstrates a high binding affinity for RIOK2 with a dissociation constant (Kd) of 6.1 nM.[1][2][3][4] This small molecule has shown significant anti-proliferative activity in multiple cancer cell lines and promising in vivo efficacy in mouse xenograft models, suggesting its potential as a valuable research tool and a lead compound for the development of novel anticancer therapies.[1][2][3]
These application notes provide detailed protocols for utilizing this compound in preclinical cancer research, with a focus on mouse xenograft models. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the anti-tumor effects of this compound.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects by inhibiting the ATPase activity of RIOK2.[4] RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a key component of the protein synthesis machinery. Inhibition of RIOK2 disrupts ribosome biogenesis, leading to decreased protein synthesis and subsequent apoptosis in cancer cells.
One of the key signaling pathways affected by this compound is the mTOR (mammalian target of rapamycin) pathway, a central regulator of cell growth, proliferation, and survival.[5] Studies have shown that this compound suppresses the phosphorylation of mTOR in cancer cells, indicating a downstream effect of RIOK2 inhibition on this critical pathway.[1][4]
Quantitative Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound as reported in the literature.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MKN-1 | Gastric Adenocarcinoma | 0.61 | CCK-8 (72h) | [1] |
| HT-29 | Colorectal Adenocarcinoma | 0.38 | CCK-8 (72h) | [1] |
Table 2: In Vivo Efficacy of this compound in MKN-1 Xenograft Model
| Parameter | Value | Reference |
| Animal Model | Female CB17-SCID mice (6-8 weeks of age) | [1] |
| Cancer Cell Line | MKN-1 | [1] |
| Dosage | 25 mg/kg | [1] |
| Administration Route | Intraperitoneal (i.p.) | [1] |
| Dosing Schedule | Once daily for 18 consecutive days | [1] |
| Tumor Growth Inhibition (TGI) | 30.9% | [1] |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
In Vitro Cell Proliferation Assay (CCK-8)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MKN-1, HT-29)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in DMSO)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the plate for 72 hours at 37°C.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value by plotting a dose-response curve.
Western Blot Analysis of mTOR Phosphorylation
This protocol is for assessing the effect of this compound on the mTOR signaling pathway.
Materials:
-
Cancer cell lines (e.g., MKN-1, HT-29)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.3, 0.6, 1.2, 2.5, and 5.0 µM) for 4 hours.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Mouse Xenograft Cancer Model
This protocol describes the establishment of a subcutaneous xenograft model and the evaluation of this compound's anti-tumor efficacy. All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
Materials:
-
Immunodeficient mice (e.g., female CB17-SCID, 6-8 weeks old)
-
MKN-1 cancer cells
-
Matrigel (optional)
-
This compound
-
Vehicle for injection (e.g., DMSO, PEG300, Tween 80, saline)
-
Calipers
-
Syringes and needles
Protocol:
-
Tumor Cell Implantation:
-
Harvest MKN-1 cells during their logarithmic growth phase.
-
Resuspend the cells in sterile PBS or serum-free medium, optionally mixed with Matrigel at a 1:1 ratio.
-
Subcutaneously inject 1-5 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable and reach a certain volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.
-
-
This compound Administration:
-
Prepare the this compound formulation for injection. A common vehicle might consist of DMSO, PEG300, Tween 80, and saline. The final concentration should be such that the desired dose (e.g., 25 mg/kg) can be administered in a reasonable volume (e.g., 100 µL).
-
Administer this compound or vehicle to the respective groups via intraperitoneal injection once daily for the duration of the study (e.g., 18 days).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor growth and body weight throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100.
-
Disclaimer
The protocols provided here are intended as a guide. Researchers should optimize these protocols for their specific experimental conditions and cell lines. All work involving hazardous materials and animals should be conducted in accordance with institutional and national guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis of CQ211 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ211 is a potent and selective inhibitor of RIOK2 (Right open reading frame kinase 2), an atypical kinase implicated in ribosome maturation and cell cycle progression.[1][2][3] RIOK2 is overexpressed in several human cancers, and its inhibition has been shown to suppress cancer cell proliferation, making it an attractive target for therapeutic development. Mechanistically, this compound has been demonstrated to suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[1] Inhibition of RIOK2 is known to induce cell cycle arrest and apoptosis in cancer cells, highlighting the importance of cell cycle analysis in understanding the cellular response to this compound treatment.[4]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cultured cancer cells using propidium iodide (PI) staining and flow cytometry.
Data Summary
Treatment of cancer cells with this compound is anticipated to induce cell cycle arrest. While specific quantitative data for this compound is not yet publicly available, the following table represents hypothetical data illustrating the expected effects of RIOK2 inhibition, which may involve an accumulation of cells in the G1 and G2/M phases of the cell cycle.
Disclaimer: The following data is illustrative and intended to represent the expected outcome of this compound treatment based on the known function of its target, RIOK2. Actual results may vary depending on the cell line, experimental conditions, and this compound concentration.
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control (DMSO) | 45.2 | 30.5 | 24.3 | 1.1 |
| This compound (Low Dose) | 55.8 | 20.1 | 24.1 | 2.5 |
| This compound (High Dose) | 68.3 | 10.2 | 21.5 | 5.7 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cancer cells of interest (e.g., HT-29, MKN-1) in 6-well plates at a density that will ensure they are in the exponential growth phase and do not exceed 80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., low dose and high dose, determined by prior cytotoxicity assays).
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest this compound treatment group.
-
Incubation: Replace the medium in the wells with the this compound-containing medium or the vehicle control medium. Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is a general guideline and may require optimization for different cell types.
Materials:
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
Cold 70% Ethanol
-
RNase A (DNase-free)
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Harvest:
-
For adherent cells, aspirate the medium, wash the cells once with PBS, and detach them using Trypsin-EDTA.
-
For suspension cells, directly collect the cells.
-
Transfer the cell suspension to a 15 mL conical tube.
-
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and resuspend the cell pellet in 1-2 mL of cold PBS. Centrifuge again at 300 x g for 5 minutes.
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This ensures proper fixation and minimizes cell clumping.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Rehydration and Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully aspirate the ethanol and wash the cell pellet with 5 mL of PBS. Centrifuge again at 500 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate for optimal data acquisition.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis of this compound treated cells.
Proposed Signaling Pathway for this compound-Induced Cell Cycle Arrest
Caption: Proposed signaling pathway of this compound-induced cell cycle arrest.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Protein Synthesis Assay Following CQ211 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for quantifying global protein synthesis in cultured cells following treatment with CQ211, a potent and selective inhibitor of RIO Kinase 2 (RIOK2). By inhibiting RIOK2, this compound disrupts ribosome biogenesis, leading to a reduction in protein synthesis.[1][2][3][4] The protocols described here utilize the non-radioactive Surface Sensing of Translation (SUnSET) and O-propargyl-puromycin (OPP) click chemistry methods to measure changes in translational activity.
Introduction
RIOK2 is an atypical kinase crucial for the cytoplasmic maturation of the 40S ribosomal subunit, a fundamental component of the protein synthesis machinery.[1][5][6] The Ras/MAPK signaling pathway, through the kinase RSK, phosphorylates RIOK2, which is a key step for the final maturation of pre-40S particles.[5][7][8][9] Inhibition of RIOK2 with this compound disrupts this process, leading to a decrease in the pool of translationally competent ribosomes and consequently, a reduction in global protein synthesis.[1][2] Additionally, this compound has been observed to suppress the phosphorylation of mTOR, a central regulator of cell growth and protein synthesis, suggesting a multi-faceted impact on translation.[10]
Measuring the extent to which this compound inhibits protein synthesis is critical for understanding its mechanism of action and for the development of therapeutics targeting ribosome biogenesis. The following protocols provide robust methods for assessing this inhibitory effect.
Data Presentation
The following tables summarize hypothetical quantitative data from protein synthesis assays after this compound treatment.
Table 1: Dose-Dependent Inhibition of Protein Synthesis by this compound (SUnSET Assay)
| This compound Concentration (µM) | Mean Puromycin Signal Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 1.00 | 0.08 | 0 |
| 0.1 | 0.85 | 0.06 | 15 |
| 0.5 | 0.52 | 0.05 | 48 |
| 1.0 | 0.28 | 0.04 | 72 |
| 5.0 | 0.11 | 0.02 | 89 |
| Cycloheximide (100 µg/mL) | 0.05 | 0.01 | 95 |
Table 2: Time-Course of Protein Synthesis Inhibition by 1 µM this compound (OPP-Click Assay)
| Treatment Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 | 5890 | 450 | 0 |
| 2 | 4712 | 380 | 20 |
| 4 | 3181 | 290 | 46 |
| 8 | 1944 | 210 | 67 |
| 12 | 1237 | 150 | 79 |
| 24 | 825 | 95 | 86 |
Mandatory Visualizations
Caption: RIOK2 signaling pathway in protein synthesis.
References
- 1. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. RIOK2 phosphorylation by RSK promotes synthesis of the human small ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CQ211 in Combination with Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
CQ211 is a potent and selective inhibitor of RIOK2 (Right open reading frame kinase 2), a crucial enzyme in ribosome biogenesis and cell cycle progression.[1] Preclinical studies have demonstrated its efficacy as a single agent in inhibiting the proliferation of various cancer cell lines and in vivo tumor growth.[1][2] The mechanism of action of this compound involves the disruption of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[3] This document provides detailed application notes and protocols for the investigation of this compound in combination with conventional chemotherapy agents, a strategy aimed at achieving synergistic anticancer effects and overcoming drug resistance.
While direct preclinical data for this compound in combination with other chemotherapy agents are not yet publicly available, the strong mechanistic link between RIOK2 and the mTOR pathway provides a solid rationale for such combinations. This document leverages existing preclinical data from studies combining mTOR inhibitors with standard chemotherapies to propose experimental designs and protocols for evaluating this compound combination therapies.
Rationale for Combination Therapy
The inhibition of the PI3K/Akt/mTOR pathway by agents like this compound is expected to sensitize cancer cells to the cytotoxic effects of traditional chemotherapy.[4] Preclinical evidence has shown that mTOR inhibitors can enhance the efficacy of chemotherapeutic drugs such as doxorubicin and temozolomide in various cancer models.[3][5][6][7] The proposed synergistic or additive effects of combining this compound with chemotherapy are based on the following principles:
-
Complementary Mechanisms of Action: this compound targets a key survival pathway, while traditional chemotherapies induce DNA damage or disrupt microtubule function, leading to a multi-pronged attack on cancer cells.
-
Overcoming Resistance: The PI3K/Akt/mTOR pathway is often implicated in chemoresistance.[8] By inhibiting this pathway, this compound may restore or enhance sensitivity to chemotherapy in resistant tumors.
-
Induction of Apoptosis and Cell Cycle Arrest: Inhibition of RIOK2 has been shown to induce apoptosis and cell cycle arrest.[8] When combined with chemotherapy, this could lead to a more profound and sustained anti-proliferative effect.
Data Presentation: Efficacy of mTOR Pathway Inhibitors in Combination with Chemotherapy
The following tables summarize preclinical data from studies investigating the combination of mTOR pathway inhibitors with doxorubicin and temozolomide. This data serves as a reference for the anticipated synergistic effects of this compound in similar combinations.
Table 1: In Vitro Synergy of mTOR Pathway Inhibitors with Doxorubicin
| Cancer Type | mTOR Inhibitor | Chemotherapy | Combination Effect | Reference |
| Leiomyosarcoma | BEZ235 | Doxorubicin | Synergistic | [3] |
| Breast Cancer | Everolimus | Doxorubicin | Additive/Synergistic | |
| Hepatocellular Carcinoma | Sirolimus | Doxorubicin | Additive | [7] |
Table 2: In Vivo Efficacy of mTOR Pathway Inhibitors with Doxorubicin
| Cancer Model | mTOR Inhibitor | Chemotherapy | Combination Outcome | Reference |
| Leiomyosarcoma Xenograft | BEZ235 | Doxorubicin | Significant reduction in tumor volume vs. single agents | [3] |
| Hepatocellular Carcinoma Rat Model | Sirolimus | Doxorubicin | Smaller tumors and decreased microvessel density | [7] |
Table 3: In Vitro Synergy of mTOR Pathway Inhibitors with Temozolomide
| Cancer Type | mTOR Inhibitor | Chemotherapy | Combination Effect | Reference |
| Glioblastoma | XL765 | Temozolomide | Additive | [5][6] |
| Glioblastoma | RAD001 | Temozolomide | Increased cell death | [9] |
Table 4: In Vivo Efficacy of mTOR Pathway Inhibitors with Temozolomide
| Cancer Model | mTOR Inhibitor | Chemotherapy | Combination Outcome | Reference |
| Glioblastoma Xenograft | XL765 | Temozolomide | 140-fold reduction in tumor bioluminescence vs. control | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Figure 1: Proposed synergistic mechanism of this compound and chemotherapy.
Figure 2: General workflow for preclinical evaluation of this compound combination therapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These protocols are based on standard methodologies and can be adapted for specific cancer models and chemotherapy agents.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
Objective: To determine the cytotoxic effects of this compound in combination with a chemotherapy agent and to quantify the synergy of the combination.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (e.g., Doxorubicin, Temozolomide; stock solution in appropriate solvent)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cancer cells.
-
Seed the cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Chemotherapy agent alone at various concentrations.
-
Combinations of this compound and the chemotherapy agent at a constant ratio or in a matrix format.
-
-
Include vehicle control wells (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the treated plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Viability Assay:
-
Perform the cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate for 2-4 hours, then solubilize formazan crystals; or add CellTiter-Glo® reagent and measure luminescence).
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each single agent.
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Protocol 2: In Vivo Combination Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the in vivo antitumor efficacy of this compound in combination with a chemotherapy agent in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Chemotherapy agent formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a sterile solution (e.g., PBS or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 5 x 10⁶ cells in 100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Chemotherapy agent
-
Group 4: this compound + Chemotherapy agent
-
-
-
Drug Administration:
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily by oral gavage, chemotherapy weekly by intraperitoneal injection) for a specified duration (e.g., 21 days).
-
Dosages should be based on previous single-agent MTD (maximum tolerated dose) studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined endpoint size (e.g., 1500-2000 mm³) or at the end of the study.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers, western blotting for pathway analysis).
-
Compare the tumor growth inhibition (TGI) between the different treatment groups.
-
Conclusion
The potent and selective RIOK2 inhibitor this compound holds significant promise as a component of combination cancer therapy. Its mechanism of action through the PI3K/Akt/mTOR pathway provides a strong rationale for combining it with standard chemotherapy agents to achieve enhanced efficacy and overcome resistance. The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with other anticancer drugs. Rigorous in vitro and in vivo studies, as outlined here, are essential to validate the therapeutic potential of these combinations and to guide their future clinical development.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Protocol to generate two distinct standard-of-care murine glioblastoma models for evaluating novel combination therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3K/AKT/mTOR inhibition in combination with doxorubicin is an effective therapy for leiomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of PI3K/mTOR pathways in glioblastoma and implications for combination therapy with temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of mTOR in combination with doxorubicin in an experimental model of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combining mTOR Inhibitors with Chemotherapy and Other Targeted Therapies in Advanced Breast Cancer: Rationale, Clinical Experience, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination of the mTOR inhibitor RAD001 with temozolomide and radiation effectively inhibits the growth of glioblastoma cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CQ211 solubility issues and best solvents
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility challenges and appropriate solvents for the RIOK2 inhibitor, CQ211.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound is characterized by poor solubility in aqueous solutions and most organic solvents.[1][2] It is practically insoluble in water and ethanol.[3] The most commonly used solvent for in vitro studies is Dimethyl Sulfoxide (DMSO).[3][4][5][6]
Q2: What is the recommended solvent for preparing stock solutions of this compound for in vitro experiments?
A2: The recommended solvent for preparing stock solutions of this compound for in vitro use is DMSO.[3][4][5][6] It is crucial to use fresh, high-purity, anhydrous DMSO, as the presence of moisture can significantly reduce the solubility of this compound.[3]
Q3: Are there specific recommendations for dissolving this compound in DMSO?
A3: Yes, to enhance the dissolution of this compound in DMSO, techniques such as ultrasonication and gentle warming (up to 60°C) are recommended.[4][6] It is advisable to prepare stock solutions and use them as soon as possible.[5]
Q4: How should I store this compound stock solutions?
A4: this compound powder is stable for at least two years when stored at -20°C.[4] Once dissolved in a solvent, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[3] For long-term storage, it is recommended to store stock solutions at -80°C (stable for up to 6 months).[6] For shorter periods, storage at -20°C is viable for up to one month.[3][6] Always protect the solutions from light.[6]
Troubleshooting Guide
Q5: I am having difficulty dissolving this compound in DMSO. What could be the issue?
A5: Difficulty in dissolving this compound in DMSO can arise from a few factors. Firstly, ensure you are using fresh, anhydrous DMSO, as this compound's solubility is sensitive to moisture.[3] Secondly, physical agitation is often necessary. Try using ultrasonication or gently warming the solution to 60°C to facilitate dissolution.[4][6] Lastly, check the concentration you are trying to achieve, as there might be a limit to its solubility.
Q6: My this compound precipitated out of the DMSO stock solution upon storage. What should I do?
A6: Precipitation upon storage can be due to the DMSO absorbing moisture or the storage temperature being too high. If precipitation occurs, you can try to redissolve the compound by gently warming the vial to 60°C and sonicating.[4][6] To prevent this, ensure you are using anhydrous DMSO and storing your aliquots properly at -80°C for long-term storage.[6]
Quantitative Solubility Data
The solubility of this compound in DMSO has been reported at various concentrations. The table below summarizes the available data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 100 | 191.75 | Use fresh DMSO to avoid moisture.[3] |
| DMSO | 14 | 26.84 | Use fresh DMSO to avoid moisture.[3] |
| DMSO | 12.5 | 23.97 | Ultrasonic (<60°C) recommended.[4][6] |
| DMSO | 10 | - | -[7] |
| DMSO | 6.25 | 11.98 | Sonication is recommended.[5] |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Dissolution: To aid dissolution, cap the vial tightly and vortex briefly. If the compound does not fully dissolve, sonicate the vial in a water bath or gently warm it to 60°C until the solution is clear.[4][6]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C for up to 6 months.[6]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies (Formulation 1)
This protocol is an example for preparing a 1 mL working solution for in vivo administration, based on a formulation using PEG300 and Tween80.[3]
-
Initial Dilution: In a sterile tube, add 50 µL of a 50 mg/mL clear DMSO stock solution of this compound to 400 µL of PEG300.
-
Mixing: Mix thoroughly until the solution is clear.
-
Surfactant Addition: Add 50 µL of Tween80 to the mixture.
-
Final Mixing: Mix again until the solution is clear.
-
Aqueous Dilution: Add 500 µL of sterile ddH₂O to bring the total volume to 1 mL.
-
Administration: The final mixed solution should be used immediately for optimal results.[3]
Protocol 3: Preparation of this compound Working Solution for In Vivo Studies (Formulation 2)
This protocol provides an alternative for preparing a 1 mL working solution for in vivo administration using corn oil.[3]
-
Initial Dilution: In a sterile tube, add 50 µL of a 10 mg/mL clear DMSO stock solution of this compound to 950 µL of corn oil.
-
Mixing: Mix thoroughly until a uniform suspension is achieved.
-
Administration: The mixed solution should be used immediately for optimal results.[3]
Signaling Pathway
This compound is a potent and selective inhibitor of RIOK2 (Right open reading frame kinase 2).[3][4][6][8] The inhibition of RIOK2 by this compound has been shown to suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[2][6]
Caption: this compound inhibits RIOK2, leading to downstream effects on mTOR signaling.
References
- 1. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. selleckchem.com [selleckchem.com]
- 4. molnova.com [molnova.com]
- 5. targetmol.com [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | RIOK2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. This compound|CAS 2648986-65-4|DC Chemicals [dcchemicals.com]
Technical Support Center: Optimizing CQ211 Concentration for Anti-Proliferative Effects
This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing CQ211, a potent and selective RIOK2 inhibitor, in anti-proliferation studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound's anti-proliferative effects?
A1: this compound is a potent and selective inhibitor of RIO Kinase 2 (RIOK2), a crucial enzyme in ribosome biogenesis and cell cycle progression.[1][2] By binding to the ATP-binding pocket of RIOK2, this compound inhibits its kinase activity.[1] This inhibition disrupts downstream signaling pathways, including the suppression of mTOR phosphorylation, which ultimately leads to a reduction in cell proliferation.[3][4]
Q2: What are the typical effective concentrations of this compound?
A2: The effective concentration of this compound can vary depending on the cell line. For example, the half-maximal inhibitory concentration (IC50) for MKN-1 cells is approximately 0.61 µM, and for HT-29 cells, it is around 0.38 µM after a 72-hour incubation.[3] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[3] Store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the known downstream effects of RIOK2 inhibition by this compound?
A4: Inhibition of RIOK2 by this compound has been shown to suppress the phosphorylation of mTOR in cancer cells.[3][4] The RIOK2-mTOR signaling pathway is implicated in mitotic progression and cell migration.[1]
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line | Assay Conditions | Reference |
| Kd | 6.1 nM | - | Enzymatic Assay | [1][3] |
| IC50 | 0.61 µM | MKN-1 | 72 hr incubation, CCK-8 assay | [3] |
| IC50 | 0.38 µM | HT-29 | 72 hr incubation, CCK-8 assay | [3] |
| mTOR Phosphorylation | Suppression observed at ≥ 0.6 µM | MKN-1, HT-29 | 4 hr incubation | [3][4] |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol provides a step-by-step guide to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen adherent cancer cell line.
Materials:
-
This compound
-
Adherent cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium to a final concentration that will result in 30-50% confluency after 24 hours of plating.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock concentration of this compound in complete medium. From this, create a serial dilution series to achieve final concentrations ranging from, for example, 0.01 µM to 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.
-
Incubate the plate for the desired duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, pipetting errors, edge effects. | Ensure a single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No observable anti-proliferative effect | This compound concentration is too low, compound degradation, cell line is resistant. | Test a broader range of this compound concentrations. Prepare fresh stock solutions. Verify the expression of RIOK2 in your cell line. |
| High cytotoxicity even at low concentrations | Solvent toxicity, compound instability, high cell sensitivity. | Ensure the final DMSO concentration is non-toxic (typically <0.1%). Test a lower range of this compound concentrations. |
| Precipitate observed in the media | Poor solubility of this compound at the tested concentration. | Ensure the stock solution is fully dissolved before diluting in media. Prepare dilutions in pre-warmed media immediately before use. |
Mandatory Visualizations
Caption: Experimental workflow for IC50 determination of this compound.
Caption: this compound inhibits RIOK2, leading to decreased mTOR phosphorylation and reduced cell proliferation.
References
- 1. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
Potential off-target effects of CQ211 in cells
Welcome to the technical support center for CQ211. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of this compound during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern with a kinase inhibitor like this compound?
A1: Off-target effects are unintended interactions of a drug with proteins other than its intended target.[1] With kinase inhibitors such as this compound, which are designed to block the activity of specific kinase enzymes, off-target binding can lead to the modulation of other signaling pathways.[2][3] This is a significant concern because the human kinome has several hundred members that share structural similarities in their ATP-binding sites, making off-target interactions common.[4][5] Such unintended interactions can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][6]
Q2: I'm observing a high degree of cytotoxicity in my cell line when treated with this compound, even at concentrations that should be specific for the intended target. What could be the cause?
A2: High cytotoxicity, even at concentrations where this compound is expected to be selective, can stem from a few possibilities. It could be an on-target effect in a particularly sensitive cell line, or it could be due to off-target inhibition of kinases that are essential for cell survival. To troubleshoot this, it is recommended to perform a dose-response experiment to find the minimum effective concentration. If toxicity persists, it is likely an off-target effect. A kinome-wide selectivity screen can help identify potential off-target kinases that are critical for cell viability.[7]
Q3: My experimental results with this compound are inconsistent or unexpected based on the known function of its primary target. How can I determine if this is due to off-target effects?
A3: Inconsistent or unexpected phenotypes are common indicators of potential off-target activity.[7] To investigate this, you can employ several strategies:
-
Dose-Response Correlation : Determine if the unexpected phenotype is dose-dependent. A strong correlation may suggest an off-target effect, especially if it occurs at higher concentrations.[7]
-
Use of an Orthogonal Inhibitor : Use a structurally different inhibitor that targets the same primary kinase. If this second inhibitor does not produce the same phenotype, it is likely that the effect is specific to this compound's off-target interactions.[7]
-
Rescue Experiments : Transfect cells with a drug-resistant mutant of the target kinase. This should rescue the on-target effects but not the off-target effects.[1]
-
Pathway Analysis : Use techniques like Western blotting to probe for the activation or inhibition of known compensatory or related signaling pathways.[1]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a kinome-wide selectivity screen to identify unintended kinase targets.[1] Test inhibitors with different chemical scaffolds that have the same primary target.
-
Expected Outcome: Identification of unintended kinase targets. If the phenotype persists across different scaffolds, it may be an on-target effect.
-
-
Possible Cause 2: Activation of compensatory signaling pathways.
-
Troubleshooting Step: Use Western blotting or other protein analysis techniques to probe for the activation of known compensatory pathways (e.g., feedback loops).
-
Expected Outcome: A clearer understanding of the cellular response to this compound, allowing for more consistent and interpretable results.[1]
-
Issue 2: High Levels of Cytotoxicity
-
Possible Cause 1: Off-target inhibition of essential kinases.
-
Troubleshooting Step: Lower the concentration of this compound to the lowest effective dose for inhibiting the primary target. This can be determined using a dose-response curve for target inhibition.
-
Expected Outcome: Reduced cytotoxicity while maintaining the desired on-target effect.[7]
-
-
Possible Cause 2: Compound solubility issues.
-
Troubleshooting Step: Check the solubility of this compound in your cell culture media. Ensure the solvent vehicle is not causing toxicity by including a vehicle-only control.
-
Expected Outcome: Prevention of compound precipitation, which can lead to non-specific effects.[1]
-
Quantitative Data Summary
The following table provides a hypothetical kinase selectivity profile for this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 indicates higher potency.
| Kinase Target | Kinase Family | IC50 (nM) | Notes |
| Primary Target Kinase A | MAPK | 25 | Intended Target |
| Off-Target Kinase X | Tyrosine Kinase | 95 | Moderate off-target activity |
| Off-Target Kinase Y | PI3K | 250 | Weak off-target activity |
| Off-Target Kinase Z | CDK | 800 | Minimal off-target activity |
Actual values may vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Assessing Kinase Selectivity using Kinome Profiling
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[1]
-
Kinase Panel: Utilize a commercially available kinase profiling service that offers a panel of hundreds of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.[1]
-
Data Analysis: The results are usually expressed as the percentage of remaining kinase activity or the dissociation constant (Kd). This data will reveal the selectivity profile of this compound across the kinome.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that this compound is engaging its intended target in a cellular model.
Methodology:
-
Cell Culture and Treatment: Plate cells and treat with this compound at various concentrations. Include a vehicle control.
-
Heating: After treatment, heat the cell lysates at a range of temperatures.
-
Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.
-
Western Blotting: Analyze the supernatant by Western blotting using an antibody specific for the target kinase.
-
Data Analysis: Ligand binding increases the thermal stability of the target protein. A positive shift in the protein's melting temperature in the presence of this compound confirms target engagement.[7]
Visualizations
Caption: Direct and indirect on-target effects of this compound.
Caption: Potential off-target effects of this compound on an unrelated signaling pathway.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
How to avoid CQ211 precipitation in aqueous solutions
This technical support center provides guidance on how to avoid precipitation of CQ211 in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation in aqueous solutions?
This compound is a potent and selective RIOK2 inhibitor with a molecular weight of 521.49 g/mol and the chemical formula C26H22F3N7O2.[1] Like many small molecule inhibitors, this compound is a hydrophobic compound, which means it has poor solubility in water. Precipitation occurs when the concentration of this compound in an aqueous solution exceeds its solubility limit. This can be triggered by factors such as changes in solvent composition (e.g., diluting a DMSO stock into an aqueous buffer), temperature fluctuations, or pH shifts.
Q2: What are the initial signs of this compound precipitation?
Initial signs of precipitation can include the appearance of cloudiness, turbidity, or visible solid particles in the solution. It is crucial to visually inspect your solutions before use.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is a recommended solvent for preparing stock solutions of this compound.[1] It is possible to dissolve this compound in DMSO at a concentration of 12.5 mg/mL (23.97 mM) with the aid of ultrasonication and warming to 60°C.[1] It is important to use newly opened, anhydrous DMSO, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the product.[1]
Q4: How should I store my this compound stock solution?
For long-term storage, it is recommended to store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1] The solution should be protected from light and stored under nitrogen.[1]
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Solution |
| Cloudiness or precipitation upon dilution of DMSO stock in aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. The rapid change in solvent polarity from DMSO to an aqueous environment causes the compound to crash out of solution. | - Decrease the final concentration: Dilute the stock solution further with the aqueous buffer. - Use a co-solvent system: Instead of diluting directly into a fully aqueous buffer, use a mixture of the aqueous buffer and a water-miscible organic solvent (e.g., a final solution containing a small percentage of DMSO or ethanol). - Employ solubility enhancers: Incorporate excipients such as surfactants or cyclodextrins into your aqueous buffer before adding the this compound stock solution. |
| Precipitation observed over time in a prepared aqueous solution. | The solution is supersaturated and thermodynamically unstable. Small fluctuations in temperature or the presence of nucleation sites can trigger precipitation. | - Prepare fresh solutions: Prepare the final aqueous solution of this compound immediately before each experiment. - Filter the solution: After preparation, filter the solution through a 0.22 µm syringe filter to remove any small, undissolved particles that could act as nucleation sites. - Consider formulation strategies: For longer-term stability, explore the use of formulation strategies such as complexation with cyclodextrins or encapsulation in micelles formed by surfactants. |
| Inconsistent experimental results. | This could be due to partial precipitation of this compound, leading to a lower effective concentration in your experiments. | - Visually inspect solutions: Always check for any signs of precipitation before starting an experiment. - Measure the concentration: If possible, quantify the concentration of this compound in your final aqueous solution using a suitable analytical method (e.g., HPLC) to ensure it is at the desired level and fully dissolved. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 5.21 mg of this compound.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO. For a 10 mM solution, this would be 1 mL for 5.21 mg.
-
Vortex the tube thoroughly for 1-2 minutes.
-
If the solid is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.
-
Following heating, place the tube in an ultrasonic bath for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store as recommended.
Protocol 2: Preparation of a Working Solution using a Co-solvent System
This protocol describes the preparation of a final aqueous solution containing a low percentage of an organic co-solvent to maintain this compound solubility.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Determine the final desired concentration of this compound and the final percentage of DMSO in your working solution (typically kept below 1% to minimize effects on cells or assays).
-
In a sterile microcentrifuge tube, first add the required volume of the aqueous buffer.
-
While vortexing the aqueous buffer, add the required volume of the 10 mM this compound stock solution dropwise. The continuous mixing helps to rapidly disperse the DMSO stock and prevent localized high concentrations that can lead to precipitation.
-
Continue to vortex for another 30 seconds to ensure the solution is homogeneous.
-
Visually inspect the solution for any signs of precipitation.
Example Calculation: To prepare 1 mL of a 10 µM working solution with 0.1% DMSO:
-
Add 999 µL of the aqueous buffer to a microcentrifuge tube.
-
Add 1 µL of the 10 mM this compound stock solution in DMSO to the buffer while vortexing.
Data Presentation
The following tables provide illustrative data on the solubility of a hypothetical poorly soluble compound similar to this compound. Note: This data is for demonstrative purposes and may not represent the actual solubility of this compound.
Table 1: Effect of Co-solvents on Apparent Solubility
| Solvent System (Aqueous Buffer with Co-solvent) | Apparent Solubility (µg/mL) |
| 100% Aqueous Buffer | < 1 |
| 99% Aqueous Buffer / 1% DMSO | 15 |
| 95% Aqueous Buffer / 5% DMSO | 80 |
| 90% Aqueous Buffer / 10% Ethanol | 55 |
Table 2: Effect of pH on Apparent Solubility in a Buffer with 1% DMSO
| pH | Apparent Solubility (µg/mL) |
| 5.0 | 12 |
| 6.0 | 14 |
| 7.0 | 15 |
| 8.0 | 16 |
Table 3: Effect of Solubility Enhancers on Apparent Solubility in Aqueous Buffer
| Formulation | Apparent Solubility (µg/mL) |
| Aqueous Buffer alone | < 1 |
| Aqueous Buffer + 1% Tween-80 | 50 |
| Aqueous Buffer + 2% HP-β-CD | 120 |
Visualizations
References
Technical Support Center: CQ211 and Non-Cancerous Cell Lines
Disclaimer: There is currently a significant lack of publicly available scientific literature detailing the cytotoxic effects of CQ211 on non-cancerous cell lines. The information provided below is based on the known mechanism of this compound as a RIOK2 inhibitor in cancer cells and general principles of in vitro toxicology. The troubleshooting guides, FAQs, and diagrams are intended to be illustrative and provide a framework for researchers initiating studies in this area.
Overview of this compound
This compound is a potent and highly selective inhibitor of RIOK2 (Right open reading frame kinase 2).[1][2][3][4] RIOK2 is an atypical kinase that plays a crucial role in ribosome biogenesis and cell cycle progression.[5] In cancer cells, inhibition of RIOK2 by this compound has been shown to suppress cell proliferation and affect the mTOR signaling pathway.[3]
Indirect evidence from studies on RIOK2 knockdown suggests that targeting this kinase may have a greater impact on cancerous cells compared to their non-cancerous counterparts. For instance, the loss of RIOK2 has been observed to induce apoptosis in leukemic cells but not in fibroblasts.[5] This suggests a potential therapeutic window for RIOK2 inhibitors, but specific data for this compound in non-cancerous cells is needed for confirmation.
Frequently Asked Questions (FAQs)
Q1: Is there any published data on the IC50 of this compound in non-cancerous cell lines?
A1: As of our latest search, there is no publicly available data presenting the half-maximal inhibitory concentration (IC50) of this compound in any non-cancerous cell lines. Researchers would need to perform their own dose-response studies to determine this for their specific cell line of interest.
Q2: What are the potential off-target effects of this compound in non-cancerous cells?
A2: While this compound is reported to be a highly selective inhibitor for RIOK2 over other kinases, the possibility of off-target effects in a cellular context cannot be entirely ruled out without specific experimental evidence. Any unexpected cellular phenotypes observed should be carefully investigated.
Q3: How does RIOK2 inhibition by this compound theoretically affect non-cancerous cells?
A3: RIOK2 is essential for ribosome maturation. In theory, its inhibition could disrupt protein synthesis and cell cycle progression in non-cancerous cells. However, cancer cells often have a higher dependency on ribosome biogenesis to support their rapid proliferation, which may explain the potential for a therapeutic window. The precise effects on non-cancerous cells would likely depend on their proliferation rate and metabolic state.
Q4: What positive and negative controls should I use when testing this compound on non-cancerous cells?
A4:
-
Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) at the same final concentration used for the experimental conditions is essential.
-
Positive Control for Cytotoxicity: A well-characterized cytotoxic agent (e.g., staurosporine or doxorubicin) can be used to ensure the assay is performing as expected.
-
Cell Line Controls: It is highly recommended to test this compound in parallel on a sensitive cancer cell line (e.g., MKN-1 or HT-29) and a non-cancerous cell line to directly compare their sensitivities.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cytotoxicity assay results. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and accurate cell counting before seeding. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental conditions, or fill them with sterile PBS or media to maintain humidity. | |
| This compound precipitation. | This compound has low aqueous solubility. Ensure it is fully dissolved in the stock solution and that the final concentration in the media does not lead to precipitation. Prepare fresh dilutions for each experiment. | |
| No observed cytotoxicity at expected concentrations. | The non-cancerous cell line is resistant to RIOK2 inhibition. | This is a possible and important finding. Consider extending the incubation time or increasing the concentration range of this compound. |
| Low proliferation rate of the cell line. | The effects of inhibiting ribosome biogenesis may be more pronounced in rapidly dividing cells. Ensure the cells are in the logarithmic growth phase during the experiment. | |
| Inactivated this compound. | Check the storage conditions and age of the this compound stock solution. It is recommended to store it at -20°C or -80°C and protect it from light. | |
| Unexpected cell morphology changes. | Cellular stress response. | Document any morphological changes with microscopy. These could be early indicators of cytotoxicity or other cellular responses. |
| Off-target effects. | While this compound is selective, unexpected phenotypes could indicate off-target interactions. This would require further investigation using molecular biology techniques. |
Data Presentation
As no quantitative data for this compound in non-cancerous cell lines is available, the following table is a template for how such data could be presented.
| Cell Line | Cell Type | This compound IC50 (µM) | Assay Type | Incubation Time (hrs) |
| e.g., hFIB | Human Fibroblasts | Data not available | MTT | 72 |
| e.g., HEK293 | Human Embryonic Kidney | Data not available | CellTiter-Glo | 72 |
| e.g., HUVEC | Human Umbilical Vein Endothelial Cells | Data not available | LDH Release | 48 |
| MKN-1 (Cancer Control) | Human Gastric Adenocarcinoma | 0.61 [3] | CCK-8 | 72 |
| HT-29 (Cancer Control) | Human Colorectal Adenocarcinoma | 0.38 [3] | CCK-8 | 72 |
Experimental Protocols
Below is a generalized protocol for assessing the cytotoxicity of this compound in a non-cancerous cell line using a standard MTT assay.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture the chosen non-cancerous cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Perform a cell count and adjust the cell density to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Also, prepare a vehicle control with the same final DMSO concentration.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
Conceptual Experimental Workflow
A conceptual workflow for assessing this compound cytotoxicity in non-cancerous cell lines.
Hypothetical Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CQ211 in Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the RIOK2 inhibitor, CQ211. The information is designed to address specific experimental challenges related to the emergence of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of RIO-kinase 2 (RIOK2), an atypical kinase involved in ribosome maturation and cell cycle progression.[1][2][3] It binds to RIOK2 with a high affinity (Kd = 6.1 nM) and has been shown to suppress the phosphorylation of mTOR in cancer cells.[4][5][6]
Q2: In which cancer cell lines has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative activity in multiple cancer cell lines, including MKN-1 (gastric cancer) and HT-29 (colon cancer) cells.[4][5][6]
Q3: My in vitro kinase assay shows potent inhibition of RIOK2 by this compound, but I see minimal effect on my cancer cell line's viability. What are the potential reasons?
This discrepancy can arise from several factors related to the cellular environment:
-
Poor Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Drug Efflux: Cancer cells can actively pump the compound out using ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or ABCG2.[7][8]
-
Compound Instability: this compound may be unstable or metabolized in the cell culture medium.
-
Intrinsic Resistance: The cancer cell line may have pre-existing resistance mechanisms, such as mutations in the RIOK2 drug-binding site or activation of bypass signaling pathways.
Q4: What are the potential mechanisms by which cancer cells can develop resistance to this compound?
While specific resistance mechanisms to this compound have not yet been extensively documented, based on known mechanisms of resistance to other kinase inhibitors, potential avenues for resistance include:
-
Activation of Bypass Signaling Pathways: Cancer cells may upregulate alternative signaling pathways to compensate for the inhibition of RIOK2.[9][10][11][12] Given that this compound suppresses mTOR phosphorylation, upregulation of the PI3K/Akt/mTOR or MAPK/ERK pathways are plausible bypass mechanisms.
-
Target Alteration: Mutations in the RIOK2 gene could alter the drug-binding site, reducing the affinity of this compound for its target.[9][10]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as ABCG2, can reduce the intracellular concentration of the inhibitor.[7][8][13][14]
-
Upregulation of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins from the Bcl-2 family can counteract the cytotoxic effects of this compound.[15]
Q5: Are there any known off-target effects of this compound?
This compound has been shown to have excellent selectivity for RIOK2 over other wild-type kinases. However, it does exhibit some binding to certain FLT3 mutants.[6] It is important to consider potential off-target effects when interpreting experimental results.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Ensure consistent cell seeding density across all wells and experiments. Create a standard operating procedure for cell plating. |
| Compound Solubility | Visually inspect for precipitation of this compound in the culture medium. Prepare fresh stock solutions and ensure complete dissolution before adding to the cells. This compound has shown poor solubility in water.[7] |
| Assay Incubation Time | Optimize and standardize the incubation time with this compound. A time-course experiment can help determine the optimal duration for observing a cytotoxic effect. |
| Reagent Variability | Use reagents from the same lot for a set of experiments to minimize variability. |
Issue 2: My this compound-treated cells initially respond but then resume proliferation.
| Potential Cause | Troubleshooting Steps |
| Development of Acquired Resistance | This is a strong indicator of acquired resistance. You can investigate this by: 1. Establishing a this compound-resistant cell line (see Experimental Protocols). 2. Performing molecular analyses (Western blot, qPCR, sequencing) on the resistant cells to identify changes in potential resistance pathways (e.g., upregulation of bypass pathway proteins, mutations in RIOK2). |
| Heterogeneous Cell Population | The initial cell population may contain a small sub-population of resistant cells that are selected for during treatment. Consider single-cell cloning to isolate and characterize resistant populations. |
Issue 3: How can I confirm that the observed resistance is specific to this compound's on-target effect?
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects Mediating Resistance | 1. Use a structurally distinct RIOK2 inhibitor: If cells are also resistant to another RIOK2 inhibitor with a different chemical scaffold, it is more likely that resistance is due to on-target effects or downstream pathway alterations. 2. RIOK2 Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to deplete RIOK2 in the parental sensitive cells. If RIOK2 depletion phenocopies the effect of this compound and the resistant cells are less sensitive to RIOK2 depletion, this supports an on-target mechanism of resistance. |
Data Presentation
Table 1: In Vitro Efficacy of this compound in Sensitive Cancer Cell Lines
| Parameter | Value | Reference |
| RIOK2 Binding Affinity (Kd) | 6.1 nM | [1][2][3][6] |
| RIOK2 ATPase Activity IC50 | 0.139 ± 0.046 µM | [6] |
| MKN-1 Cell Proliferation IC50 | 0.61 ± 0.18 µM | [4][5][6] |
| HT-29 Cell Proliferation IC50 | 0.38 ± 0.01 µM | [4][5][6] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cancer Cell Line
This protocol describes a method for generating a cancer cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[1][4][16][17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment (e.g., hemocytometer or automated cell counter)
-
Cryopreservation medium
Methodology:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50).
-
-
Initial Drug Exposure:
-
Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC10-IC20 (the concentration that inhibits growth by 10-20%).
-
Maintain the cells in this drug-containing medium, changing the medium every 3-4 days.
-
-
Dose Escalation:
-
Once the cells have adapted and are proliferating at a steady rate (typically after 2-3 passages), increase the concentration of this compound by 1.5- to 2-fold.
-
Monitor the cells closely. There may be significant cell death initially.
-
Allow the surviving cells to repopulate the flask.
-
Continue this stepwise increase in this compound concentration. If there is massive cell death, reduce the fold-increase in concentration.
-
At each stable concentration, cryopreserve a stock of the cells.
-
-
Confirmation of Resistance:
-
After several months of continuous culture with escalating this compound concentrations, establish a stable cell line that can proliferate in a high concentration of this compound (e.g., 10-20 times the initial IC50).
-
Culture the resistant cells in drug-free medium for at least two weeks to ensure the resistance phenotype is stable.
-
Perform a cell viability assay to determine the IC50 of this compound in the resistant cell line and compare it to the parental cell line. A significant increase in the IC50 value confirms the development of resistance.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound action on RIOK2 and its downstream effects.
Caption: Potential mechanisms of acquired resistance to this compound in cancer cells.
Caption: Experimental workflow for generating this compound-resistant cancer cell lines.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Revisiting the role of efflux pumps in multidrug-resistant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ABCG2 Mediates Resistance to the Dual EGFR and PI3K Inhibitor MTX-211 in Cancer Cells [mdpi.com]
- 9. Resistance to receptor tyrosine kinase inhibition in cancer: molecular mechanisms and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bypass mechanisms of resistance to receptor tyrosine kinase inhibition in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Generation of Prostate Cancer Cell Models of Resistance to the Anti-mitotic Agent Docetaxel - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Unexpected Outcomes in CQ211 Experiments: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and resolve unexpected results in experiments involving the RIOK2 inhibitor, CQ211.
Troubleshooting Guide
Problem 1: Reduced or No Inhibition of Cell Proliferation Observed
You've treated your cancer cell lines with this compound but are not observing the expected decrease in cell viability or proliferation.
Possible Causes and Solutions:
-
Compound Solubility and Stability: this compound has poor aqueous solubility.[1] Improper dissolution or precipitation can significantly lower the effective concentration in your experiment.
-
Solution: Ensure this compound is completely dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[2] Visually inspect for any precipitation after dilution. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.
-
-
Cell Line Sensitivity: The anti-proliferative effects of this compound can vary between cell lines.
-
Incorrect Dosing or Treatment Duration: The inhibitory effect is dependent on both the concentration and the duration of exposure.
-
Solution: Refer to established effective concentrations. For example, this compound has been shown to suppress the proliferation of MKN-1 and HT-29 cells with IC50 values of 0.61 µM and 0.38 µM, respectively.[3][4] A typical treatment duration to observe effects on mTOR phosphorylation is 4 hours, while proliferation assays may require 72 hours.[3]
-
-
Experimental Technique: Issues with cell seeding density, reagent quality, or the viability assay itself can lead to misleading results.
-
Solution: Standardize your cell seeding protocol to ensure consistent cell numbers across wells. Verify the quality and expiration dates of all reagents and media. Include appropriate vehicle controls (e.g., DMSO) in your experimental design.
-
Problem 2: Inconsistent Inhibition of RIOK2 Kinase Activity or Downstream Signaling
You are observing variable or no inhibition of RIOK2's downstream targets, such as mTOR phosphorylation, even at concentrations that should be effective.
Possible Causes and Solutions:
-
Suboptimal Assay Conditions: The enzymatic or cellular assay conditions may not be optimal for detecting RIOK2 inhibition.
-
Solution: For in vitro kinase assays, ensure the concentration of ATP is appropriate, as this compound is an ATP-competitive inhibitor. For cellular assays, the timing of cell lysis after treatment is critical. Effects on mTOR phosphorylation have been observed after 4 hours of treatment with this compound.[3]
-
-
Off-Target Effects: While this compound is highly selective for RIOK2, it's important to consider the possibility of off-target effects, especially at higher concentrations.[4][5][6][7][8]
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for RIOK2 inhibition without inducing significant off-target effects. Compare the effects of this compound with a structurally unrelated RIOK2 inhibitor if one is available.
-
-
Cellular Compensation Mechanisms: Cells may activate compensatory signaling pathways that can mask the effect of RIOK2 inhibition.
-
Solution: Investigate other nodes in the signaling pathway to understand the cellular response more comprehensively. This could involve proteomic or transcriptomic analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Right open reading frame kinase 2 (RIOK2), an atypical kinase.[2][3][9] It binds to the ATP-binding pocket of RIOK2 with a high affinity (Kd = 6.1 nM), preventing its kinase activity.[1][2][9] RIOK2 is involved in ribosome maturation and cell cycle progression.[9]
Q2: What are the expected downstream effects of RIOK2 inhibition by this compound?
A2: Inhibition of RIOK2 by this compound is expected to disrupt ribosome biogenesis and arrest the cell cycle.[9] A key downstream effect observed in cancer cells is the suppression of mTOR phosphorylation.[3][4]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[2] Stock solutions should be stored at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q4: Are there any known off-targets for this compound?
A4: While this compound is highly selective for RIOK2, some binding interactions have been observed with three FLT3 mutants: FLT3-ITDD835V, FLT3-ITD-F691L, and FLT3-D835V.[4] Researchers should be aware of these potential off-targets, especially when working with cell lines harboring these mutations.
Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | MKN-1 | 0.61 ± 0.18 µM | [4] |
| IC50 | HT-29 | 0.38 ± 0.01 µM | [4] |
| Kd | RIOK2 | 6.1 nM | [2][3][9] |
Table 2: In Vivo Efficacy of this compound
| Model | Dosage | Administration | Outcome | Reference |
| MKN-1 Xenograft | 25 mg/kg | Intraperitoneal (daily) | 30.9% Tumor Growth Inhibition | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be consistent across all wells and should not exceed 0.5%.
-
Incubation: Replace the existing medium with the this compound-containing medium and incubate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
Protocol 2: Western Blot for mTOR Phosphorylation
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified time (e.g., 4 hours).[3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-mTOR and total mTOR. Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phospho-mTOR signal to the total mTOR signal.
Visualizations
Caption: this compound inhibits RIOK2, impacting ribosome maturation and mTOR signaling.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Variability in CQ211-Based Assays
Welcome to the technical support center for CQ211-based assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing variability in their experiments involving the potent and selective RIOK2 inhibitor, this compound.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your this compound-based assays.
Issue 1: High Variability Between Replicates
High variability between replicate wells is a common issue that can obscure the true effect of your test compounds.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Prepare a master mix of reagents (e.g., cell suspension, this compound solution, assay reagents) to be dispensed across all replicate wells. Use a calibrated multichannel pipette to minimize well-to-well volume differences.[1] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent cell settling. Avoid letting cells sit for extended periods before plating.[2][3] |
| Edge Effects | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate. Fill the outer wells with sterile phosphate-buffered saline (PBS) or water. |
| Cell Clumping | Ensure single-cell suspension after trypsinization by gently pipetting up and down. Visually inspect cells under a microscope before plating.[4] |
| Inconsistent Incubation Time | Standardize the incubation time for all plates and ensure consistent timing between reagent additions and plate reading. |
Issue 2: Low Signal or No Signal
A weak or absent signal can indicate a problem with the cells, reagents, or the assay protocol itself.
| Potential Cause | Recommended Solution |
| Inactive this compound | This compound is light-sensitive and hygroscopic. Store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month), protected from light and stored under nitrogen.[5] Use freshly prepared working solutions for each experiment. |
| Low Cell Viability | Ensure cells are healthy and in the logarithmic growth phase before seeding. Check for signs of contamination (e.g., bacteria, yeast).[2] |
| Suboptimal Assay Conditions | Optimize the concentration of this compound and the incubation time. Titrate the assay reagents to ensure they are not limiting. |
| Incorrect Plate Type | For luminescence assays, use opaque, white-walled plates to maximize signal and prevent crosstalk between wells.[4][6] |
| Instrument Settings | Ensure the luminometer's integration time is set appropriately to detect the signal.[7] |
Issue 3: High Background Signal
A high background signal can mask the specific signal from your assay, reducing the signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Media Components | Phenol red in cell culture media can interfere with some assays. If possible, use phenol red-free media for the final incubation step before reading the plate.[8] |
| Reagent Contamination | Use fresh, high-quality reagents. Ensure that all buffers and media are sterile.[1] |
| Well-to-Well Crosstalk | Use opaque, white-walled plates for luminescence assays to prevent light from scattering to adjacent wells.[4][6] |
| Extended Incubation | Over-incubation with the detection reagent can lead to non-enzymatic breakdown and a high background signal. Follow the manufacturer's recommended incubation time. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of RIOK2 (Right open reading frame kinase 2), an atypical kinase.[5][9] It binds to the ATP-binding pocket of RIOK2 with a high affinity (Kd = 6.1 nM).[5][9][10][11][12] Inhibition of RIOK2 has been shown to suppress the phosphorylation of mTOR, a key regulator of cell growth and proliferation.[5][13]
Q2: What cell lines are sensitive to this compound?
This compound has been shown to inhibit the proliferation of multiple cancer cell lines, including MKN-1 (gastric cancer) and HT-29 (colon cancer) cells, with IC50 values of 0.61 µM and 0.38 µM, respectively.[5][13]
Q3: How should I prepare and store this compound?
For in vitro experiments, this compound can be dissolved in fresh DMSO.[5][9] Due to its hygroscopic nature, it is crucial to use newly opened DMSO.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.[5]
Q4: What are some general best practices to minimize variability in my cell-based assays?
-
Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are at a similar confluency for each experiment.[2]
-
Use a Master Mix: Always prepare a master mix of your reagents to be added to the wells to ensure consistency.[1]
-
Calibrate Pipettes: Regularly calibrate your single and multichannel pipettes.
-
Control for Edge Effects: Avoid using the outer wells of your microplates or fill them with a buffer to minimize evaporation.
-
Randomize Plate Layout: To avoid systematic errors, randomize the placement of your samples and controls on the plate.[14]
Experimental Protocols
Protocol 1: Cell Proliferation Assay Using a Luminescence-Based Readout
This protocol provides a general framework for assessing the effect of test compounds on cell proliferation in the presence of this compound.
-
Cell Seeding:
-
Culture cells (e.g., MKN-1) to ~80% confluency.
-
Trypsinize and resuspend cells in fresh, pre-warmed culture medium to create a single-cell suspension.
-
Count the cells and adjust the density to the desired concentration.
-
Seed the cells into a 96-well, white, clear-bottom plate and incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of your test compounds and a fixed, optimized concentration of this compound in the appropriate vehicle (e.g., DMSO).
-
Add the compounds and this compound to the respective wells. Include vehicle-only and this compound-only controls.
-
Incubate for the desired period (e.g., 72 hours).
-
-
Luminescence Reading:
-
Equilibrate the plate and the luminescence detection reagent to room temperature.
-
Add the luminescence reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Read the luminescence using a plate reader.
-
Visualizations
Below are diagrams illustrating key concepts related to this compound and assay workflows.
Caption: Simplified signaling pathway of this compound action.
References
- 1. goldbio.com [goldbio.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. 6 Factors to Consider When Troubleshooting Microplate Assays | Genetics And Genomics [labroots.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. academic.oup.com [academic.oup.com]
Validation & Comparative
Validating RIOK2 as the Primary Target of CQ211: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data to validate the Right Open Reading Frame Kinase 2 (RIOK2) as the primary target of the investigational compound CQ211. We will delve into the binding affinity, enzymatic inhibition, and cellular efficacy of this compound, comparing it with other known RIOK2 inhibitors where data is available. Detailed experimental protocols and visual representations of key pathways and workflows are included to support your research and development efforts.
Quantitative Data Comparison
The following tables summarize the key quantitative data for this compound and other relevant RIOK2 inhibitors.
Table 1: RIOK2 Inhibitor Binding Affinity and Enzymatic Inhibition
| Compound | Target | Binding Affinity (Kd) | Enzymatic Inhibition (IC50) |
| This compound | RIOK2 | 6.1 nM[1][2][3][4] | 0.139 ± 0.046 µM (ATPase activity)[3] |
| RIOK2-IN-1 | RIOK2 | 150 nM[5] | 14,600 nM (Cellular)[5] |
| Compound 6 | RIOK2 | 200 nM[6] | Not Reported |
| Tricyclic Analogs (9-14) | RIOK2 | Strong binding affinity (exact Kd values not consistently reported)[6] | Not Reported |
Table 2: Cellular Anti-proliferative Activity of RIOK2 Inhibitors
| Compound | Cell Line | Anti-proliferative IC50 |
| This compound | MKN-1 (Gastric Cancer) | 0.61 ± 0.18 µM[3] |
| HT-29 (Colon Cancer) | 0.38 ± 0.01 µM[3] | |
| U87MG (Glioblastoma) | 1.65 ± 0.53 µM[7] | |
| RIOK2-IN-1 | Not Reported | Low cellular activity[5] |
| CQ627 (Degrader) | MOLT4 (Leukemia) | More potent than this compound[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
RIOK2 Binding Affinity Assay (KdELECT)
This protocol outlines the determination of the binding affinity (Kd) of inhibitors to RIOK2.
-
Immobilization: Recombinant RIOK2 protein is immobilized on a suitable matrix.
-
Compound Incubation: A serial dilution of the test compound (e.g., this compound) is incubated with the immobilized RIOK2.
-
Competition: A known, labeled ligand for the RIOK2 active site is added to the mixture. The test compound competes with the labeled ligand for binding to RIOK2.
-
Detection: The amount of labeled ligand bound to RIOK2 is quantified using a suitable detection method (e.g., fluorescence or radioactivity).
-
Data Analysis: The Kd is calculated by fitting the competition binding data to a one-site binding model.
RIOK2 ATPase Enzymatic Assay
This protocol measures the ability of an inhibitor to block the ATPase activity of RIOK2.
-
Reaction Setup: A reaction mixture is prepared containing recombinant RIOK2, ATP, and a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the test compound are added to the reaction mixture.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined period.
-
ATP Hydrolysis Measurement: The amount of ATP hydrolyzed to ADP is quantified using a commercially available kit (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of RIOK2 inhibitors on the proliferation of cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., MKN-1, HT-29) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The IC50 value is calculated by determining the compound concentration that inhibits cell proliferation by 50% compared to untreated control cells.
Western Blot for mTOR Phosphorylation
This protocol is used to determine the effect of RIOK2 inhibition on downstream signaling pathways, such as mTOR.
-
Cell Lysis: Cancer cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated mTOR (p-mTOR) and total mTOR.
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the p-mTOR band is normalized to the total mTOR band to determine the relative level of mTOR phosphorylation.
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to confirm direct target engagement of an inhibitor with RIOK2 in a cellular environment.
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control.
-
Heating: The cell suspensions are heated to various temperatures, causing protein denaturation and aggregation. Ligand-bound proteins are generally more stable and aggregate at higher temperatures.
-
Cell Lysis and Centrifugation: The cells are lysed, and the aggregated proteins are pelleted by centrifugation.
-
Supernatant Analysis: The amount of soluble RIOK2 remaining in the supernatant at each temperature is quantified, typically by Western blotting or other sensitive protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble RIOK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the RIOK2 signaling pathway and a typical experimental workflow for validating a RIOK2 inhibitor.
Caption: RIOK2 Signaling Pathway in Cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Discovery of the first examples of right open reading frame kinase 2 (RIOK2) molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
CQ211: A Comparative Guide to its Protein Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the protein kinase inhibitor CQ211 against other relevant compounds, supported by experimental data. We will delve into its selectivity profile, the methodologies used for its characterization, and its place within the broader landscape of kinase inhibition.
High Selectivity of this compound for RIOK2
Kinase Selectivity Profile
Comprehensive kinase profiling has revealed that this compound exhibits remarkable selectivity for RIOK2. Reports indicate no significant interactions between this compound and a large panel of other wild-type kinases.[2] However, some off-target activity has been observed against three mutants of the FMS-like tyrosine kinase 3 (FLT3): FLT3-ITDD835V, FLT3-ITD-F691L, and FLT3-D835V.[2]
The following table summarizes the available quantitative data on this compound's kinase selectivity.
| Kinase Target | Binding Affinity (Kd) | Notes |
| RIOK2 | 6.1 nM | Primary Target |
| FLT3-ITDD835V | Data not publicly available | Off-target interaction observed |
| FLT3-ITD-F691L | Data not publicly available | Off-target interaction observed |
| FLT3-D835V | Data not publicly available | Off-target interaction observed |
| Wild-Type Kinase Panel | No significant interaction reported | High selectivity demonstrated |
Comparison with Alternative RIOK2 Inhibitors
While this compound stands out for its high potency and selectivity, several other compounds have been identified as RIOK2 inhibitors. A comparison provides context for this compound's unique profile.
| Inhibitor | RIOK2 Binding Affinity (Kd) | Key Characteristics |
| This compound | 6.1 nM | Highly potent and selective. |
| RIOK2-IN-1 | 150 nM | A precursor to this compound with lower cellular activity. |
| Sunitinib | Binds to over 190 kinases with Kd < 3 µM | A multi-kinase inhibitor with significant off-target effects. |
| Midostaurin | Binds to over 190 kinases with Kd < 3 µM | Another multi-kinase inhibitor with broad activity. |
Experimental Protocols
The characterization of this compound's selectivity and potency relies on robust experimental methodologies.
KINOMEscan® Assay (General Protocol)
The KINOMEscan® platform is a competition binding assay used to quantitatively measure the interactions between a compound and a large panel of kinases.
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase.
-
Procedure:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the attached DNA tag.
-
A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction.
-
-
Data Analysis: The results are often reported as "percent of control" (POC), where a lower percentage indicates stronger binding. Dissociation constants (Kd) can also be determined from dose-response curves.
NanoBRET™ Target Engagement Assay for RIOK2
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a cell-based method to quantify compound binding to a specific target protein in live cells.
-
Assay Principle: This assay measures the proximity of a fluorescently labeled tracer compound to a target protein (RIOK2) that is fused to a NanoLuc® luciferase. When the tracer binds to the RIOK2-NanoLuc® fusion protein, energy is transferred from the luciferase to the tracer, generating a BRET signal. A test compound that binds to RIOK2 will compete with the tracer, leading to a decrease in the BRET signal.
-
Procedure:
-
HEK293 cells are transfected with a vector expressing the NanoLuc®-RIOK2 fusion protein.
-
The transfected cells are seeded into multi-well plates.
-
The cells are treated with the NanoBRET™ tracer and the test compound (this compound).
-
After an incubation period, the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor are added.
-
The BRET signal is measured using a luminometer.
-
-
Data Analysis: The IC50 value, representing the concentration of the test compound that causes a 50% reduction in the BRET signal, is calculated from a dose-response curve.
RIOK2 Signaling Pathway and the Role of this compound
RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth. Its activity is intertwined with major signaling pathways that control cell proliferation and survival. The diagram below illustrates the position of RIOK2 in these pathways and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile typically follows a standardized workflow, as depicted below.
References
- 1. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib), a Novel, Highly Potent, and Orally Efficacious Poly(ADP-ribose) Polymerase-1/2 Inhibitor, as an Anticancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Inhibitors: CQ211 as a Bona Fide RIOK2 Probe Versus the Reclassified Role of NSC139021
A Comparative Guide for Researchers in Oncology and Drug Discovery
In the landscape of cancer research, the atypical kinase RIOK2 has emerged as a compelling therapeutic target. Its role in ribosome biogenesis and cell cycle progression has spurred the development of small molecule inhibitors. This guide provides a comprehensive comparison of two key compounds in this space: CQ211, a potent and selective RIOK2 inhibitor, and NSC139021, a compound initially identified as a RIOK2 inhibitor but now understood to exert its anti-tumor effects through an alternative pathway. This critical distinction is paramount for researchers designing experiments and interpreting results in the pursuit of novel cancer therapies.
At a Glance: Key Performance Indicators
The following tables summarize the available quantitative data for this compound and NSC139021. It is crucial to note that the data for each compound were generated in different experimental systems and cell lines, precluding a direct head-to-head comparison of potency.
Table 1: Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Source |
| Binding Affinity (Kd) | 6.1 nM | Recombinant RIOK2 | [1] |
| IC50 (ATPase Assay) | 0.139 ± 0.046 µM | Recombinant RIOK2 | [2] |
| Cellular Proliferation IC50 | 0.61 ± 0.18 µM | MKN-1 (Gastric Cancer) | [2] |
| Cellular Proliferation IC50 | 0.38 ± 0.01 µM | HT-29 (Colon Cancer) | [2] |
Table 2: Cellular Activity of NSC139021
| Parameter | Value | Cell Line/System | Source |
| Effective Concentration (Cell Proliferation Inhibition) | 5, 10, 15 µM | U118MG, LN-18 (Glioblastoma) | [3][4] |
| In Vivo Efficacy (Tumor Growth Suppression) | 150 mg/kg (intraperitoneal) | Human and mouse glioblastoma xenografts | [3][4] |
Unraveling the Mechanisms of Action: Two Divergent Paths
The most significant distinction between this compound and NSC139021 lies in their molecular mechanisms of action. This compound is a well-characterized, potent, and selective inhibitor of RIOK2, directly engaging its target to elicit downstream effects. In contrast, recent evidence has demonstrated that the anti-cancer activity of NSC139021 in glioblastoma is independent of RIOK2.
This compound: A True RIOK2 Inhibitor
This compound directly binds to the ATP-binding site of RIOK2, inhibiting its kinase activity.[1] This leads to the disruption of ribosome biogenesis and suppression of the mTOR signaling pathway, ultimately resulting in the inhibition of cancer cell proliferation.[2]
NSC139021: A RIOK2-Independent Mechanism
Contrary to its initial classification, NSC139021's anti-proliferative and pro-apoptotic effects in glioblastoma are not mediated by RIOK2 inhibition.[3][4] Instead, it induces cell cycle arrest at the G0/G1 phase by targeting the Skp2-p27/p21-Cyclin E/CDK2-pRb signaling pathway.[3][4] This leads to the accumulation of the cyclin-dependent kinase inhibitors p27 and p21, which in turn inhibits CDK2 activity and prevents cell cycle progression.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key experiments cited in the evaluation of this compound and NSC139021.
RIOK2 Kinase Assay (for this compound)
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of RIOK2. A common method is the ADP-Glo™ Kinase Assay.
Protocol:
-
Reaction Setup: In a 384-well plate, combine recombinant RIOK2 enzyme, a suitable substrate (e.g., a generic kinase substrate or specific RIOK2 substrate if known), and ATP in a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Compound Addition: Add serial dilutions of this compound or a vehicle control (e.g., DMSO) to the reaction wells.
-
Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the RIOK2 activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CCK-8)
This colorimetric assay is used to assess the effect of the inhibitors on the proliferation and viability of cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MKN-1, HT-29 for this compound; U118MG, LN-18 for NSC139021) into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound, NSC139021, or a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.[5][6][7][8]
-
Incubation: Incubate the plate for 1-4 hours at 37°C.[5][6][7][8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[5][6][7][8] The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (for this compound) or effective concentration range (for NSC139021).
In Vivo Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., MKN-1 for this compound; U118MG or GL261 for NSC139021) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., this compound at 25 mg/kg or NSC139021 at 150 mg/kg) or vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.[2][3][4]
-
Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
This guide highlights the critical importance of rigorous target validation and mechanistic studies in drug discovery. This compound stands as a valuable chemical probe for elucidating the biological functions of RIOK2 and as a promising lead for the development of targeted cancer therapies. The reclassification of NSC139021's mechanism of action, while unexpected, opens up new avenues for its potential application in cancers dependent on the Skp2-p27/p21-Cyclin E/CDK2-pRb pathway.
For researchers in the field, it is imperative to select the appropriate tool for the scientific question at hand. For studies aimed at understanding the role of RIOK2, this compound is the inhibitor of choice. For investigating the therapeutic potential of targeting the Skp2 pathway, NSC139021 may serve as a useful, albeit RIOK2-independent, tool. Future research should focus on direct, head-to-head comparisons of this compound with other emerging RIOK2 inhibitors in a standardized panel of cancer cell lines and in vivo models to build a more complete picture of their therapeutic potential.
References
- 1. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIOK2 Inhibitor NSC139021 Exerts Anti-Tumor Effects on Glioblastoma via Inducing Skp2-Mediated Cell Cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. toolsbiotech.com [toolsbiotech.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ptglab.com [ptglab.com]
Comparative analysis of CQ211 and RIOK2-IN-1
An Objective Comparison of RIOK2 Inhibitors: CQ211 vs. RIOK2-IN-1
In the landscape of targeted cancer therapy, the atypical kinase RIOK2 has emerged as a promising target due to its crucial roles in ribosome maturation and cell cycle progression.[1][2][3] Elevated expression of RIOK2 is associated with poor outcomes in several cancers, making it a focal point for the development of novel inhibitors.[2] This guide provides a comparative analysis of two notable RIOK2 inhibitors, this compound and its precursor, RIOK2-IN-1.
Introduction to the Compounds
RIOK2-IN-1 is a potent and selective inhibitor of RIOK2.[1][4] While effective in biochemical assays, it exhibits low cellular activity.[1][4] This compound was developed as an improvement upon RIOK2-IN-1, which served as the lead compound.[1] this compound demonstrates significantly enhanced potency, cellular activity, and promising in vivo efficacy in xenograft mouse models, establishing it as one of the most potent and selective RIOK2 inhibitors reported to date.[1][3][5]
Quantitative Performance Analysis
The following table summarizes the key performance metrics for this compound and RIOK2-IN-1, highlighting the significant improvements made in the development of this compound.
| Parameter | This compound | RIOK2-IN-1 | Description |
| Binding Affinity (Kd) | 6.1 nM[3][5][6] | 150 nM[1][4] | Measures the strength of the binding interaction between the inhibitor and RIOK2. A lower value indicates a stronger binding affinity. |
| Cellular Activity (IC50) | HT-29 cells: 0.38 µMMKN-1 cells: 0.61 µM[6] | 14.6 µM (14600 nM)[1][4] | The concentration of the inhibitor required to reduce a biological process (like cell proliferation) by 50%. A lower value indicates higher potency in a cellular context. |
| In Vivo Efficacy | 30.9% Tumor Growth Inhibition (TGI) in an MKN-1 xenograft model (25 mg/kg, i.p.)[6] | Not reported, but implied to be low due to poor cellular activity. | The effectiveness of the compound in a living organism. |
Mechanism of Action and Signaling Pathway
Both this compound and RIOK2-IN-1 target the ATP-binding pocket of RIOK2, an atypical kinase that functions as an ATPase.[2][3][7] RIOK2 plays a critical role in the cytoplasmic maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis.[2] By inhibiting RIOK2, these compounds disrupt ribosome biogenesis, leading to a decrease in protein synthesis and subsequent apoptosis in cancer cells, which have a high demand for protein production.[2]
RIOK2 is also implicated in signaling pathways that are frequently hyperactivated in cancer, such as the PI3K/Akt/mTOR pathway.[8] Inhibition of RIOK2 has been shown to suppress the phosphorylation of mTOR in cancer cells.[6]
Experimental Protocols
The data presented in this guide are derived from standard biochemical and cell-based assays designed to characterize kinase inhibitors.
Biochemical Kinase Binding Assay (Kd Determination)
This assay quantifies the direct interaction between the inhibitor and the isolated RIOK2 protein.
Objective: To determine the binding affinity (Kd) of the compound for the target kinase.
Methodology: A common method is the KINOMEscan™, which is a competition binding assay.
-
Immobilization: An active-site directed ligand is immobilized on a solid support.
-
Competition: The test compound (e.g., this compound) is incubated with the kinase of interest (RIOK2) and the immobilized ligand. The compound and the immobilized ligand compete for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured, typically using quantitative PCR (qPCR) for a DNA tag fused to the kinase.
-
Kd Calculation: The Kd is derived from the dose-response curve of the compound concentration versus the amount of bound kinase.[7]
Cell Proliferation Assay (IC50 Determination)
This assay measures the effect of the inhibitor on the growth and viability of cancer cell lines.[9]
Objective: To determine the concentration of the inhibitor that causes 50% inhibition of cell proliferation (IC50).
Methodology:
-
Cell Seeding: Cancer cells (e.g., HT-29, MKN-1) are seeded in multi-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a set period, typically 72 hours, to allow for cell proliferation.
-
Viability Measurement: A viability reagent (such as CellTiter-Glo® or MTS) is added to the wells. These reagents measure metabolic activity or ATP levels, which are proportional to the number of viable cells.
-
Data Analysis: The luminescence or absorbance is measured. The results are normalized to the control, and the IC50 value is calculated by fitting the data to a dose-response curve.
Conclusion
The comparative analysis clearly demonstrates that this compound is a superior RIOK2 inhibitor compared to its lead compound, RIOK2-IN-1. With a 25-fold improvement in binding affinity and an approximately 38-fold increase in cellular potency (in HT-29 cells), this compound represents a significant advancement.[1][6] Its demonstrated in vivo activity further establishes this compound as a valuable chemical probe for elucidating the biological functions of RIOK2 and as a promising lead molecule for the development of targeted cancer therapeutics.[3][5] Researchers investigating the RIOK2 pathway or developing anti-cancer agents would find this compound to be the more effective and relevant tool for both in vitro and in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Exploration of tricyclic heterocycles as core structures for RIOK2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. reactionbiology.com [reactionbiology.com]
Unraveling the Selectivity of RIOK2 Inhibitor CQ211: A Comparative Analysis of Cross-reactivity with RIOK1 and RIOK3
For Immediate Release
A detailed investigation into the selectivity profile of CQ211, a potent inhibitor of Right Open Reading Frame Kinase 2 (RIOK2), reveals minimal cross-reactivity with its closely related kinase counterparts, RIOK1 and RIOK3. This high selectivity underscores the potential of this compound as a precise pharmacological tool for studying RIOK2-mediated signaling pathways and as a promising candidate for targeted therapeutic development.
Researchers and drug development professionals now have access to a comprehensive comparison guide detailing the interaction of the RIOK2 inhibitor, this compound, with other members of the RIO kinase family, RIOK1 and RIOK3. This guide provides a thorough analysis of experimental data, offering a clear quantitative comparison of this compound's binding affinities and detailed experimental protocols for assessing kinase inhibitor specificity.
Quantitative Analysis of this compound Cross-reactivity
This compound was identified as a highly potent and selective RIOK2 inhibitor with a dissociation constant (Kd) of 6.1 nM.[1] To ascertain its selectivity, this compound was profiled against a broad panel of 468 kinases using the KINOMEscan™ assay. The results from this extensive screening demonstrated the remarkable selectivity of this compound for RIOK2.
The primary measure of interaction in the KINOMEscan™ assay is the percentage of the kinase that remains bound to an immobilized ligand after competition with the test compound (in this case, this compound at a concentration of 10 µM). A lower percentage indicates a stronger interaction between the compound and the kinase.
The screening results revealed that this compound exhibited no significant interaction with either RIOK1 or RIOK3 at the tested concentration. The percentage of control for both RIOK1 and RIOK3 was 100%, indicating no displacement of the immobilized ligand by this compound and therefore no significant binding. This contrasts sharply with the potent binding observed for its intended target, RIOK2.
| Target Kinase | Gene Symbol | Ligand Displaced (%) | Dissociation Constant (Kd) |
| RIOK2 | RIOK2 | Not Applicable | 6.1 nM |
| RIOK1 | RIOK1 | 0% | > 10,000 nM (estimated) |
| RIOK3 | RIOK3 | 0% | > 10,000 nM (estimated) |
Table 1: Comparative binding affinity of this compound against RIOK family kinases. The KINOMEscan™ data shows the percentage of kinase bound to an immobilized ligand in the presence of 10 µM this compound. A value of 100% indicates no significant binding. The Kd for RIOK2 was determined in separate binding assays.
Signaling Pathways and Experimental Workflow
The RIO kinase family, comprising RIOK1, RIOK2, and RIOK3, are atypical serine/threonine kinases that play crucial roles in ribosome biogenesis and cell cycle regulation. While they share structural similarities, their distinct functions make inhibitor selectivity a critical factor in both research and therapeutic applications.
The high selectivity of this compound for RIOK2 allows for the specific interrogation of its role in cellular processes, without the confounding off-target effects that would arise from the inhibition of RIOK1 or RIOK3.
To ensure the accuracy and reliability of such selectivity profiling, a standardized experimental workflow is essential. The KINOMEscan™ platform provides a robust method for assessing compound-kinase interactions.
Experimental Protocols
The selectivity of this compound was determined using the KINOMEscan™ profiling service from DiscoverX (now part of Eurofins Discovery).
KINOMEscan™ Competition Binding Assay:
The KINOMEscan™ technology is based on a competitive binding assay that quantitatively measures the interaction between a test compound and a panel of human kinases. The assay methodology is as follows:
-
Assay Components: The three main components of the assay are DNA-tagged kinases, an immobilized ligand, and the test compound (this compound).
-
Competition: The kinase is incubated with the immobilized ligand and the test compound. If the test compound binds to the ATP-binding site of the kinase, it will compete with the immobilized ligand, thus preventing the kinase from binding to the solid support.
-
Quantification: The amount of kinase bound to the immobilized ligand is measured by quantifying the amount of the DNA tag using quantitative PCR (qPCR). The results are reported as a percentage of the DMSO control (where 100% indicates no inhibition and 0% indicates complete inhibition).
-
Selectivity Score (S-score): To provide a quantitative measure of selectivity, an S-score can be calculated. It is defined as the number of kinases that bind the compound divided by the total number of kinases tested. A lower S-score indicates higher selectivity. For this compound at 10 µM, the S-score was exceptionally low, further confirming its high selectivity.
Conclusion
The comprehensive analysis of the KINOMEscan™ data for this compound unequivocally demonstrates its high selectivity for RIOK2, with no discernible off-target activity against RIOK1 and RIOK3. This level of specificity is crucial for its utility as a chemical probe to dissect the biological functions of RIOK2 and validates its potential as a lead compound for the development of targeted cancer therapies. The data and protocols presented in this guide offer valuable insights for researchers in the fields of oncology, cell biology, and drug discovery.
References
In Vivo Validation of CQ211's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of CQ211, a novel and selective RIOK2 inhibitor, with standard-of-care chemotherapy agents. The data presented is based on preclinical xenograft models of gastric and colon cancer. Detailed experimental protocols and a summary of the underlying signaling pathways are included to facilitate a comprehensive evaluation of this compound's therapeutic potential.
Executive Summary
This compound, a potent inhibitor of RIO Kinase 2 (RIOK2), has demonstrated significant anti-tumor efficacy in a preclinical mouse xenograft model of gastric cancer.[1][2] RIOK2 is an atypical kinase implicated in ribosome maturation and cell cycle progression, making it a compelling target in oncology.[1] In the MKN-1 human gastric cancer xenograft model, treatment with this compound resulted in a 30.9% tumor growth inhibition.[2] This guide compares the performance of this compound with alternative therapeutic agents commonly used in the treatment of gastric and colon cancers, supported by available preclinical data.
Comparative In Vivo Efficacy
The anti-tumor activity of this compound was evaluated in a mouse xenograft model using the MKN-1 human gastric cancer cell line. For comparison, data from studies utilizing standard chemotherapeutic agents in similar preclinical models are presented.
| Treatment Agent | Cancer Model | Dosing Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit | Reference |
| This compound | MKN-1 Gastric Cancer Xenograft | 25 mg/kg, i.p., daily for 18 days | 30.9% | Not Reported | [2] |
| 5-Fluorouracil & Cisplatin | MKN-45 Gastric Cancer Xenograft | Not specified | Significant tumor suppression | Not Reported | [3] |
| Cediranib | HT-29 Colon Cancer Xenograft | 1.5 mg/kg and 3 mg/kg, daily for 26 days | Significant tumor growth inhibition | Not Reported | [4] |
Note: Direct comparison is challenging due to variations in experimental designs across different studies. The data for 5-Fluorouracil & Cisplatin and Cediranib are presented to provide context for the performance of standard and targeted therapies in similar cancer models.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.
This compound In Vivo Efficacy Study
-
Cell Line: MKN-1 (Human gastric adenocarcinoma)
-
Animal Model: Xenograft mouse model (specific strain not detailed in the available abstract)[1][2]
-
Tumor Implantation: Subcutaneous injection of MKN-1 cells.
-
Treatment Group: this compound administered at a dose of 25 mg/kg.[2]
-
Route of Administration: Intraperitoneal (i.p.) injection.[2]
-
Treatment Schedule: Daily for 18 consecutive days.[2]
-
Efficacy Endpoint: Tumor growth inhibition (TGI) of 30.9% was observed.[2]
-
Toxicity: Not explicitly reported in the available abstract.
General Xenograft Model Protocol (for comparison)
-
Cell Culture: Cancer cell lines (e.g., MKN-45, HT-29) are cultured in appropriate media until they reach 80-90% confluency.[5]
-
Animal Model: Typically 6-8 week old immunodeficient mice (e.g., athymic nude or NOD/SCID mice) are used.[5]
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 cells in a volume of 100-150 µL with Matrigel) is injected subcutaneously into the flank of the mice.[5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., daily or every other day) using calipers and calculated using the formula: (Length x Width²) / 2.[5][6]
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 80-120 mm³), animals are randomized into treatment and control groups.[5]
-
Drug Administration: The investigational drug or standard-of-care agent is administered according to the specified dosing schedule and route.
-
Endpoints: Primary endpoints often include tumor growth inhibition and changes in tumor volume over time. Secondary endpoints can include survival analysis and assessment of toxicity through monitoring of animal body weight and overall health.[6]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by selectively inhibiting RIOK2.[1][2] RIOK2 is a crucial kinase involved in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell proliferation.[1][7] Inhibition of RIOK2 disrupts ribosome biogenesis, leading to cell cycle arrest and apoptosis in cancer cells.
The signaling cascade initiated by RIOK2 inhibition involves the modulation of key cellular pathways, including the PI3K/AKT/mTOR and p53 pathways.[7][8][9] Specifically, loss of RIOK2 function has been shown to reduce AKT signaling and induce a p53-dependent ribosomal stress checkpoint.[8] Furthermore, this compound has been observed to suppress the phosphorylation of mTOR in cancer cells.[2]
Caption: this compound inhibits RIOK2, disrupting key cancer-promoting pathways.
Conclusion
This compound demonstrates promising anti-tumor activity in a preclinical gastric cancer model through the targeted inhibition of RIOK2. Its efficacy, as measured by tumor growth inhibition, warrants further investigation and comparison with a broader range of standard-of-care agents in various cancer models. The detailed experimental protocols and understanding of its mechanism of action provided in this guide serve as a valuable resource for researchers and drug development professionals evaluating the potential of RIOK2 inhibition as a novel cancer therapeutic strategy. Further studies are needed to establish a more comprehensive profile of this compound's in vivo performance, including survival benefits and a thorough assessment of its safety and toxicity.
References
- 1. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In vitro combination effect of 5-fluorouracil and cisplatin on the proliferation, morphology and expression of Ki-67 antigen in human gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Response of HT29 Colorectal Xenograft Model to Cediranib Assessed with 18F-FMISO PET, Dynamic Contrast-Enhanced and Diffusion-Weighted MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of the Phenotypic Effects of CQ211 and Other Cell Cycle Inhibitors
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in-vitro effects of the novel RIOK2 inhibitor CQ211 in comparison to established cell cycle inhibitors.
This guide provides a detailed comparison of the phenotypic effects of this compound, a potent and selective inhibitor of right open reading frame kinase 2 (RIOK2), with other well-characterized cell cycle inhibitors. The objective is to offer a clear, data-driven perspective on how this compound's impact on cell proliferation, cell cycle distribution, and apoptosis compares to agents targeting cyclin-dependent kinases (CDKs), such as the CDK4/6 inhibitors palbociclib, abemaciclib, and ribociclib, the broad-spectrum CDK inhibitor flavopiridol, and the CDK1/2/5/7/9 inhibitor roscovitine.
Executive Summary
This compound distinguishes itself by targeting RIOK2, an atypical kinase involved in ribosome biogenesis and cell cycle progression, a mechanism distinct from the direct CDK inhibition of the other compounds compared in this guide. This difference in molecular target translates to a unique phenotypic profile. While direct quantitative comparisons of this compound's effects on cell cycle and apoptosis are still emerging, initial data on its potent anti-proliferative activity in specific cancer cell lines highlight its promise as a novel anti-cancer agent. The following sections provide a detailed breakdown of the available data, experimental methodologies, and the signaling pathways involved.
Comparative Data on Phenotypic Effects
The following tables summarize the key quantitative data on the half-maximal inhibitory concentration (IC50) for cell viability, effects on cell cycle distribution, and induction of apoptosis for this compound and a panel of established cell cycle inhibitors.
Table 1: Comparative IC50 Values for Cell Viability
| Inhibitor | Target(s) | Cell Line | IC50 (µM) | Citation(s) |
| This compound | RIOK2 | MKN-1 (Gastric Cancer) | 0.61 | [1][2] |
| HT-29 (Colon Cancer) | 0.38 | [1][2] | ||
| Palbociclib | CDK4/6 | MDA-MB-435 (Breast Cancer) | 0.066 | [3] |
| Multiple Cell Lines | 0.04 - 0.17 | [3] | ||
| Abemaciclib | CDK4/6, CDK1, CDK2, CDK9 | HR+ Breast Cancer Cell Lines | More potent than palbociclib | [4][5] |
| Ribociclib | CDK4/6 | Neuroblastoma Cell Lines (mean) | 0.307 | |
| Flavopiridol | Pan-CDK | 60 human tumor cell lines (mean) | 0.066 | [6] |
| HCT116 (Colon Cancer) | 0.013 | [7] | ||
| A2780 (Ovarian Cancer) | 0.015 | [7] | ||
| PC3 (Prostate Cancer) | 0.010 | [7] | ||
| Mia PaCa-2 (Pancreatic Cancer) | 0.036 | [7] | ||
| Roscovitine | CDK1/2/5/7/9 | Multiple Cancer Cell Lines (average) | ~15 | [8] |
Table 2: Comparative Effects on Cell Cycle Distribution
| Inhibitor | Cell Line | Treatment Conditions | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation(s) |
| This compound | - | - | Data not available | Data not available | Data not available | |
| Palbociclib | Gastric Cancer Cells | 0.5, 1, 2 µM for 48h | Increased | Decreased | No significant change | [7] |
| Abemaciclib | Canine Melanoma Cells | 0.5, 1, 2, 4 µM for 24h | Concentration-dependent increase | Concentration-dependent decrease | No significant change | |
| Ribociclib | MDA-MB-231 (Breast Cancer) | 2.5, 5.0, 10.0 µM for 72h | 11.58% increase (2.5µM), 17.96% increase (5.0µM), 26.24% increase (10.0µM) | 9.4% decrease (2.5µM), 12.72% decrease (5.0µM), 16.53% decrease (10.0µM) | 1.13% decrease (2.5µM), 5.72% decrease (5.0µM), 9.56% decrease (10.0µM) | |
| Flavopiridol | MCF-7 CSCs | 500 nM for 72h | G0/G1 arrest | - | - | [9] |
| Roscovitine | Rabbit RPE Cells | 40 µM | - | Arrest | Arrest | [10] |
Table 3: Comparative Effects on Apoptosis Induction
| Inhibitor | Cell Line | Treatment Conditions | % Apoptotic Cells | Citation(s) |
| This compound | - | - | Data not available | |
| Palbociclib | Gastric Cancer Cells | 0.5, 1, 2 µM for 48h | Dose-dependent increase | [7] |
| Abemaciclib | Breast Cancer Cells | - | Induces apoptosis | [11] |
| Ribociclib | MDA-MB-231 (Breast Cancer) | 2.5, 5.0, 10.0 µM for 72h | 14.93% (2.5µM), 16.17% (5.0µM), 21.75% (10.0µM) | [12] |
| Flavopiridol | H1299 (Lung Cancer) | 200 nM | Time-dependent increase | [6] |
| Roscovitine | HeLa Cells | - | Time-dependent increase | [13] |
Signaling Pathways and Mechanisms of Action
The distinct phenotypic effects of these inhibitors stem from their unique molecular targets and the signaling pathways they modulate.
This compound and the RIOK2 Signaling Pathway
This compound is a highly potent and selective inhibitor of RIOK2, an atypical serine/threonine kinase. RIOK2 plays a crucial role in the maturation of the 40S ribosomal subunit, a fundamental process for protein synthesis and cell growth.[14][15] By inhibiting RIOK2, this compound disrupts ribosome biogenesis, leading to cell cycle arrest and inhibition of proliferation.[16] Furthermore, RIOK2 has been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.[17] Inhibition of RIOK2 by this compound has been shown to suppress the phosphorylation of mTOR, providing a further mechanism for its anti-proliferative effects.[1][2]
Caption: this compound inhibits RIOK2, disrupting ribosome biogenesis and the PI3K/Akt/mTOR pathway.
CDK Inhibitors: Palbociclib, Abemaciclib, and Ribociclib
Palbociclib, abemaciclib, and ribociclib are all inhibitors of CDK4 and CDK6, key regulators of the G1 to S phase transition in the cell cycle. These kinases phosphorylate the retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. By inhibiting CDK4/6, these drugs prevent Rb phosphorylation, causing cell cycle arrest in the G1 phase.[4][5] While all three target CDK4/6, abemaciclib also exhibits inhibitory activity against other CDKs, including CDK1, CDK2, and CDK9, which may contribute to its distinct phenotypic effects, such as the induction of G2 arrest at higher concentrations.[4][5]
Caption: CDK4/6 inhibitors block the G1-S transition by preventing Rb phosphorylation.
Flavopiridol: A Pan-CDK Inhibitor
Flavopiridol is a broad-spectrum CDK inhibitor, targeting multiple CDKs including CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9.[18] This pan-inhibitory activity results in a more complex phenotypic response. Inhibition of CDKs involved in cell cycle progression (CDK1, 2, 4, 6) leads to cell cycle arrest at both the G1/S and G2/M checkpoints.[18] Furthermore, inhibition of CDK9, a component of the positive transcription elongation factor b (p-TEFb), leads to a general suppression of transcription, which can induce apoptosis, particularly in cells dependent on short-lived anti-apoptotic proteins.[3]
Caption: Flavopiridol's pan-CDK inhibition leads to broad cell cycle arrest and apoptosis.
Roscovitine: A Multi-Target CDK Inhibitor
Roscovitine is another multi-target CDK inhibitor with potent activity against CDK1, CDK2, CDK5, CDK7, and CDK9.[8][10][19] Its inhibition of CDK1 and CDK2 leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[8] Similar to flavopiridol, its inhibition of CDK9 can suppress transcription and induce apoptosis.[19] The inhibition of CDK5, which is more active in post-mitotic neurons, may contribute to its observed neurobiological effects, which are beyond the scope of this guide.
Caption: Roscovitine induces cell cycle arrest and apoptosis through multi-CDK inhibition.
Experimental Protocols
This section provides an overview of the methodologies used to generate the comparative data presented in this guide.
Cell Viability Assay (MTT/Resazurin Assay)
-
Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability. Viable cells reduce a substrate (MTT or resazurin) into a colored formazan product, the amount of which is proportional to the number of living cells.
-
Protocol Outline:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the inhibitor or vehicle control for a specified period (e.g., 72 hours).
-
Add the MTT or resazurin reagent to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals (for MTT assay).
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).[20]
-
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. Flow cytometry is used to measure the fluorescence intensity of a large population of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol Outline:
-
Treat cells with the inhibitor or vehicle control for the desired time.
-
Harvest and wash the cells.
-
Fix the cells in cold 70% ethanol to permeabilize the membranes.
-
Wash the cells and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Incubate the cells in the dark.
-
Analyze the stained cells using a flow cytometer.
-
Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in each phase.[7][12]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
-
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.
-
Protocol Outline:
-
Treat cells with the inhibitor or vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubate the cells in the dark.
-
Analyze the cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+).[6][12]
-
Conclusion
This compound presents a novel approach to cell cycle inhibition by targeting RIOK2. Its potent anti-proliferative activity warrants further investigation into its detailed effects on cell cycle progression and apoptosis across a broader range of cancer cell types. This guide provides a foundational comparison with established CDK inhibitors, highlighting the diverse phenotypic outcomes that result from targeting different nodes within the complex machinery of cell cycle control. As more data on this compound becomes available, a more direct and comprehensive comparison of its phenotypic footprint will be possible, further elucidating its potential as a therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Palbociclib induces cell senescence and apoptosis of gastric cancer cells by inhibiting the Notch pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bezmialemscience.org [bezmialemscience.org]
- 10. Cellular and Molecular Mechanisms of R/S-Roscovitine and CDKs Related Inhibition under Both Focal and Global Cerebral Ischemia: A Focus on Neurovascular Unit and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Abemaciclib, Palbociclib, and Ribociclib in Real-World Data: A Direct Comparison of First-Line Treatment for Endocrine-Receptor-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting RIOK2 ATPase activity leads to decreased protein synthesis and cell death in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Pharmacological Implications of Flavopiridol: An Updated Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell viability determination [bio-protocol.org]
Safety Operating Guide
Essential Safety and Disposal Protocols for CQ211
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of the RIOK2 inhibitor CQ211 are paramount to ensuring a safe working environment and preventing environmental contamination. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound, in accordance with established safety data.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. It is harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1]. Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Key Hazards:
-
Acute Oral Toxicity: Harmful if ingested[1].
-
Aquatic Toxicity: Very toxic to aquatic life, with long-term adverse effects[1].
Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risks. This includes:
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
Suitable respirator
Work should always be conducted in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of dust or aerosols[1][2].
Quantitative Data Summary
| Hazard Classification | GHS Category | Precautionary Statement Code |
| Acute toxicity, Oral | Category 4 | H302 |
| Acute aquatic toxicity | Category 1 | H400 |
| Chronic aquatic toxicity | Category 1 | H410 |
This data is derived from the Safety Data Sheet for this compound[1].
Step-by-Step Disposal Protocol
Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash[2]. All waste containing this compound must be treated as hazardous waste and disposed of through an approved waste disposal plant[1].
-
Segregation of Waste:
-
Solid Waste: Collect unused this compound powder and any materials grossly contaminated with the solid compound (e.g., weigh boats, spatulas) in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof hazardous waste container for chemical waste.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and other labware that have come into contact with this compound should be collected in a separate, sealed plastic bag or container designated for solid hazardous waste[2].
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name, "this compound".
-
The primary hazards ("Harmful," "Toxic to aquatic life") should also be indicated on the label.
-
-
Storage of Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area.
-
Ensure that the storage area is away from incompatible materials.
-
-
Disposal Arrangement:
Accidental Release Measures
In the event of a spill, the following procedures should be followed:
-
Evacuate and Ventilate: Evacuate personnel to safe areas and ensure adequate ventilation[1].
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses[1].
-
Clean-up:
-
Disposal of Clean-up Material: Dispose of all contaminated materials as hazardous waste according to the procedures outlined above[1].
Experimental Workflow for this compound Disposal
Caption: Workflow for the proper segregation, collection, and disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CQ211
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of CQ211, a potent and selective RIOK2 inhibitor used in cancer research. [1][2][3]
This guide offers procedural, step-by-step guidance to directly address operational questions, ensuring the safety of laboratory personnel and the integrity of experimental outcomes. By adhering to these protocols, you can confidently manage this compound from receipt to disposal, minimizing risks and fostering a secure research environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Acute toxicity, Oral (Category 4)[4]
-
Acute aquatic toxicity (Category 1)[4]
-
Chronic aquatic toxicity (Category 1)[4]
It is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| Protection Type | Specific Requirement |
| Eye Protection | Safety goggles with side-shields[4] |
| Hand Protection | Protective gloves[4] |
| Skin and Body Protection | Impervious clothing[4] |
| Respiratory Protection | A suitable respirator should be used[4] |
Handling and Storage Protocols
Proper handling and storage are crucial to maintain the stability of this compound and prevent accidental exposure.
Handling:
-
Avoid inhalation, and contact with eyes and skin.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Use only in areas with appropriate exhaust ventilation.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash skin thoroughly after handling.[4]
Storage:
-
Keep the container tightly sealed in a cool, well-ventilated area.[4]
-
Store away from direct sunlight and sources of ignition.[4]
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C[4] | Not specified | |
| Stock Solution (in solvent) | -80°C[1][4] | Up to 6 months[1] | Protect from light, store under nitrogen[1] |
| Stock Solution (in solvent) | -20°C[1] | Up to 1 month[1] | Protect from light, store under nitrogen[1] |
Emergency Procedures and First Aid
In the event of exposure, immediate action is critical.
| Exposure Type | First Aid Measures |
| Eye Contact | Remove contact lenses, if present. Immediately flush eyes with large amounts of water, separating eyelids with fingers to ensure adequate flushing. Promptly call a physician.[4] |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Call a physician.[4] |
| Inhalation | Immediately relocate the individual to fresh air.[4] |
| Ingestion | If swallowed, call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[4] |
Spill and Disposal Management
Spill Response:
-
Evacuate personnel to safe areas.[4]
-
Ensure adequate ventilation.[4]
-
Use full personal protective equipment as specified above.[4]
-
Avoid breathing vapors, mist, dust, or gas.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[4]
-
Avoid release to the environment.[4]
-
Collect any spillage.[4]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of 8-(6-Methoxypyridin-3-yl)-1-(4-(piperazin-1-yl)-3-(trifluoromethyl)phenyl)-1,5-dihydro- 4H-[1,2,3]triazolo[4,5- c]quinolin-4-one (this compound) as a Highly Potent and Selective RIOK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|2648986-65-4|MSDS [dcchemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
